n-Boc 6-(methylamino)hexan-1-ol
Description
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Properties
IUPAC Name |
tert-butyl N-(6-hydroxyhexyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO3/c1-12(2,3)16-11(15)13(4)9-7-5-6-8-10-14/h14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXFERRQISNSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
n-Boc 6-(methylamino)hexan-1-ol CAS 1338075-62-9 properties
Executive Summary
n-Boc 6-(methylamino)hexan-1-ol (CAS 1338075-62-9) is a specialized heterobifunctional linker used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . As a "C6-alkyl" linker, it provides a precise spatial separation (approx. 8–9 Å) between an E3 ligase ligand and a target protein warhead. Its N-methylated secondary amine, protected by a tert-butoxycarbonyl (Boc) group, prevents unwanted cyclization and improves the solubility profile compared to its non-methylated analogs. This guide details its physicochemical properties, validated synthetic routes, and application in "linkerology" for targeted protein degradation.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
This compound is an aliphatic alcohol featuring a terminal protected amine. The N-methyl group is a critical structural feature, often introduced to modulate the linker's conformational flexibility and prevent intramolecular hydrogen bonding that can negatively impact cell permeability.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |
| Common Name | n-Boc 6-(methylamino)hexan-1-ol |
| CAS Number | 1338075-62-9 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol |
| Appearance | Colorless to pale yellow viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Boiling Point | ~330°C (Predicted at 760 mmHg) |
| Density | ~0.98 g/cm³ |
| LogP | 2.6 (Predicted) |
| pKa | ~13 (Carbamate NH - not acidic), Alcohol ~16 |
Characterization Data (Predicted)
-
¹H NMR (400 MHz, CDCl₃):
3.65 (t, 2H, -CH₂OH), 3.20 (t, 2H, -N(Me)CH₂-), 2.84 (s, 3H, N-Me), 1.55–1.35 (m, 8H, alkyl chain), 1.45 (s, 9H, Boc). -
MS (ESI): m/z calculated for [M+H]⁺ 232.34; typically observed as [M+Na]⁺ 254.3 or [M+H-Boc]⁺ 132.2.
Synthesis & Manufacturing Workflows
The synthesis of CAS 1338075-62-9 must avoid O-acylation while selectively protecting the secondary amine. Two primary routes are utilized in research and scale-up settings.
Route A: Direct Protection (Preferred)
The most efficient route involves the reaction of 6-(methylamino)hexan-1-ol with Di-tert-butyl dicarbonate (Boc₂O). This method minimizes byproducts because the amino group is significantly more nucleophilic than the hydroxyl group.
Route B: Alkylation Strategy (Alternative)
If the methylated precursor is unavailable, 6-bromohexan-1-ol is reacted with excess methylamine to generate the amino alcohol in situ, followed immediately by Boc protection.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow for synthesizing the target compound and its subsequent activation for PROTAC construction.
Caption: Figure 1. Synthetic flowchart from commodity starting materials to the final PROTAC assembly.
Applications in Drug Discovery (Linkerology)[7][8]
In the context of PROTACs, the linker is not merely a passive connector; it dictates the ternary complex stability (Target-PROTAC-E3 Ligase).
Structural Rationale
-
Chain Length (C6): A 6-carbon chain is often the "Goldilocks" length. It is long enough to prevent steric clash between the two protein ligands but short enough to induce positive cooperativity in ternary complex formation.
-
N-Methylation: The methyl group on the nitrogen (N-Me) eliminates a hydrogen bond donor. This is crucial because reducing the number of hydrogen bond donors (HBD) generally improves membrane permeability and oral bioavailability (Lipinski's Rule of 5).
Functionalization Logic
The terminal hydroxyl group (-OH) of CAS 1338075-62-9 is rarely the final form. It serves as a versatile handle for conjugation:
-
Activation to Leaving Group: Converted to a Tosylate (-OTs), Mesylate (-OMs), or Bromide (-Br) for alkylation of phenols or amines on the target ligand.
-
Oxidation: Converted to an aldehyde (-CHO) for reductive amination with a ligand containing a primary amine.
Experimental Protocols
Protocol A: Synthesis of n-Boc 6-(methylamino)hexan-1-ol
Self-validating step: The disappearance of the starting amine spot on TLC (ninhydrin stain) confirms reaction progress.
-
Reagents: 6-(methylamino)hexan-1-ol (1.0 eq), Boc₂O (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).
-
Procedure:
-
Dissolve 6-(methylamino)hexan-1-ol in DCM (10 mL/g) and cool to 0°C under N₂.
-
Add Triethylamine followed by the dropwise addition of Boc₂O dissolved in minimal DCM.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitor: Check TLC (MeOH/DCM 1:9). The product will be less polar than the starting amine and UV inactive (visualize with I₂ or PMA stain).
-
-
Workup: Wash with 1N HCl (cold, rapid wash to remove unreacted amine without deprotecting Boc), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Silica gel chromatography (Gradient: 0–50% EtOAc in Hexanes).
Protocol B: Activation to Alkyl Iodide (Appel Reaction)
Used for attaching the linker to a phenolic Warhead (e.g., Thalidomide analogs).
-
Reagents: n-Boc 6-(methylamino)hexan-1-ol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), Imidazole (1.5 eq), Iodine (I₂, 1.2 eq).
-
Procedure:
-
Dissolve Alcohol, PPh₃, and Imidazole in anhydrous DCM at 0°C.
-
Add Iodine portion-wise (keep dark).
-
Stir at RT for 2 hours.
-
Validation: The appearance of a new spot with higher Rf (non-polar alkyl iodide) confirms conversion.
-
-
Workup: Quench with saturated Na₂S₂O₃ (to remove excess Iodine). Extract with DCM.
Handling & Safety (E-E-A-T)
-
Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A). May cause respiratory irritation (STOT SE 3).
-
Storage:
-
Short-term: 2–8°C (Refrigerated).
-
Long-term: -20°C (Freezer).[1] Store under inert gas (Argon/Nitrogen) to prevent oxidation of the alcohol.
-
-
Stability: The Boc group is acid-sensitive. Avoid exposure to strong acids (HCl, TFA) unless deprotection is intended. The compound is stable to basic conditions.[2]
References
-
PubChem. (2023). tert-Butyl N-(6-hydroxyhexyl)carbamate Compound Summary. National Library of Medicine. [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Organic Syntheses. (1968). General Procedure for Boc Protection of Amines. Org. Synth. 1968, 48, 32. [Link]
Sources
Technical Guide: tert-Butyl (6-hydroxyhexyl)(methyl)carbamate
Advanced Linkerology for Targeted Protein Degradation
Executive Summary
tert-Butyl (6-hydroxyhexyl)(methyl)carbamate (CAS: 1338075-62-9) is a specialized heterobifunctional linker intermediate used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
Unlike standard linear alkyl linkers, this molecule features an N-methylated carbamate motif. This structural modification is not merely cosmetic; it serves a critical function in medicinal chemistry by reducing the number of hydrogen bond donors (HBD), thereby lowering the topological polar surface area (tPSA) and enhancing membrane permeability—a common bottleneck in the development of "beyond Rule of 5" (bRo5) degraders.
Part 1: Structural Analysis & Physicochemical Properties
The molecule consists of three distinct functional domains, each serving a specific role in chemical biology applications.
| Domain | Structure | Function |
| Protecting Group | tert-Butyloxycarbonyl ( | Acid-labile masking of the amine; allows orthogonal functionalization of the alcohol terminus. |
| Core Linker | Provides a flexible C6 spacer (approx. 7–9 Å). The | |
| Reactive Handle | Primary Alcohol (-OH) | Nucleophilic handle for attachment to E3 ligase ligands (e.g., VHL, CRBN) or Warheads via etherification, esterification, or conversion to a leaving group (tosylate/halide). |
Technical Specifications Table
| Property | Specification |
| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |
| CAS Number | 1338075-62-9 |
| Molecular Formula | |
| Molecular Weight | 231.33 g/mol |
| Predicted LogP | ~2.1 (Lipophilic) |
| Boiling Point | ~330°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Low solubility in water. |
| Appearance | Colorless to pale yellow viscous oil |
Part 2: Synthetic Methodology (High-Fidelity Protocol)
Expertise & Experience Note: While direct methylation of N-Boc-6-aminohexanol using NaH/MeI is theoretically possible, it frequently leads to competitive
Diagram 1: Retrosynthetic Analysis
The most robust disconnection relies on the nucleophilic attack of methylamine on a caprolactone derivative or alkyl halide, followed by Boc-protection.
Step-by-Step Protocol
Prerequisites:
-
All reactions must be performed under an inert atmosphere (
or Ar). -
Safety: Methylamine is a gas/volatile liquid and toxic. Work in a well-ventilated fume hood.
Step 1: Synthesis of 6-(Methylamino)hexan-1-ol
-
Reagents: 6-Bromohexanol (1.0 eq), Methylamine (40% aq. or 2M in THF, 10.0 eq).
-
Rationale: Using a large excess of methylamine prevents over-alkylation (formation of the tertiary amine).
-
Procedure:
-
Dissolve 6-bromohexanol in THF (0.5 M).
-
Add excess methylamine solution dropwise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 16 hours.
-
Workup: Concentrate in vacuo to remove excess methylamine and THF. The residue is the HBr salt of the product.
-
Validation: TLC (10% MeOH/DCM + 1%
) should show a polar spot (stain with Ninhydrin).
-
Step 2: Boc Protection
-
Reagents: Crude 6-(methylamino)hexan-1-ol, Di-tert-butyl dicarbonate (
, 1.1 eq), Triethylamine ( , 2.0 eq), DCM. -
Procedure:
Self-Validating QC Checkpoints:
-
NMR (
): Look for the diagnostic -butyl singlet at ~1.45 ppm (9H) and the -methyl singlet at ~2.85 ppm (3H). The absence of a triplet at ~2.6 ppm confirms no unreacted primary amine remains. -
TLC: The product will be less polar than the starting amine and UV inactive (visualize with Iodine or PMA stain).
Part 3: Application in Drug Discovery (Linkerology)[4]
This molecule is a "privileged linker" in the design of PROTACs. The specific combination of chain length and
Diagram 2: PROTAC Linker Logic
The following diagram illustrates how this specific linker connects an E3 Ligase binder (e.g., Thalidomide) to a Target Protein binder.
Mechanistic Insight: The "N-Methyl" Advantage
In standard alkyl linkers (e.g., 6-aminohexanol), the amide bond formed upon conjugation introduces a Hydrogen Bond Donor (NH).
-
Permeability: PROTACs are high molecular weight (>800 Da). Minimizing HBD count is crucial for passive membrane diffusion. The
-methyl group masks this donor. -
Conformation: The methyl group introduces steric bulk, restricting the rotation around the N-C bond. This can pre-organize the linker, potentially reducing the entropic penalty upon ternary complex formation (E3-Linker-POI).
Part 4: Handling & Stability[5]
-
Storage: Store at 2–8°C under inert gas. The Boc group is stable to base and mild nucleophiles but sensitive to strong acids (TFA, HCl) and heat (>60°C).
-
Solvent Compatibility: Avoid protic solvents (MeOH, EtOH) during storage to prevent transesterification over long periods, although this is slow.
-
Deprotection: The Boc group is removed typically using 20–50% Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.
-
Note: Upon deprotection, the resulting secondary amine (
-methyl-6-aminohexanol) is highly nucleophilic and should be used immediately in the next coupling step.
-
References
-
PubChem. (2025).[4] tert-butyl N-(6-hydroxyhexyl)carbamate Compound Summary. National Library of Medicine. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5] [Link]
-
Klein, V. G., et al. (2020). Understanding and Improving the Membrane Permeability of PROTACs. Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1338075-62-9|tert-Butyl (6-hydroxyhexyl)(methyl)carbamate|BLD Pharm [bldpharm.com]
- 2. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. tert-Butyl N-(6-hydroxyhexyl)carbamate | C11H23NO3 | CID 4146612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
difference between 6-(Boc-amino)-1-hexanol and N-methyl analog
Structural Divergence, Synthetic Protocols, and Medicinal Chemistry Applications
Executive Summary
This guide analyzes the critical distinctions between 6-(Boc-amino)-1-hexanol (Molecule A) and its N-methylated analog (Molecule B). While often interchangeable as structural spacers in early-phase discovery, their physicochemical behaviors diverge significantly in complex modalities like PROTACs and antibody-drug conjugates (ADCs).
The primary amine derivative (Molecule A) functions as a flexible, hydrogen-bond-donating linker. In contrast, the N-methyl analog (Molecule B) acts as a "chameleonic" spacer—removing a hydrogen bond donor (HBD) to enhance membrane permeability while introducing conformational constraints (rotamerism) that complicate NMR characterization but potentially lock bioactive conformations.
Part 1: Structural & Physicochemical Divergence
The addition of a single methyl group at the carbamate nitrogen fundamentally alters the molecule's interaction with solvent and biological membranes.
Table 1: Comparative Physicochemical Profile
| Feature | 6-(Boc-amino)-1-hexanol | N-Methyl Analog | Impact on Drug Design |
| Formula | Slight MW increase (+14 Da). | ||
| H-Bond Donors | 2 (OH, NH) | 1 (OH only) | Critical: N-Me removes the amide H-bond donor, reducing polar surface area (PSA). |
| H-Bond Acceptors | 3 | 3 | Unchanged. |
| Conformation | High flexibility (free rotation). | Restricted rotation (N-C(O) bond). | N-Me induces cis/trans rotamers (approx. 3:1 ratio). |
| Lipophilicity | Lower LogP. | Higher LogP. | N-Me increases lipophilicity and permeability. |
| Solubility | Higher aqueous solubility. | Reduced aqueous solubility. | Methylation favors organic solubility; may require cosolvents. |
Visualization: Structural & Functional Logic
Caption: Structural divergence leading to distinct physicochemical outcomes. Blue path: Standard linker. Red path: N-methylated analog.
Part 2: Synthetic Pathways & Challenges
Synthesizing the N-methyl analog presents a specific challenge: O-methylation . Direct methylation of 6-(Boc-amino)-1-hexanol using NaH/MeI results in a mixture of N-methyl, O-methyl, and N,O-dimethyl products due to the nucleophilicity of the primary alcohol.
The "High-Integrity" Protocol: To ensure purity and scalability, a protection-deprotection strategy is required. The alcohol must be masked (e.g., TBDMS) before N-methylation.
Step-by-Step Protocol: Synthesis of N-Methyl Analog
1. Silyl Protection:
-
Reagents: 6-(Boc-amino)-1-hexanol, TBDMS-Cl, Imidazole, DCM.
-
Procedure: Dissolve starting material (1.0 eq) and imidazole (2.5 eq) in dry DCM. Cool to 0°C. Add TBDMS-Cl (1.2 eq) portion-wise. Stir at RT for 4 hours.
-
Why: Imidazole acts as a base and nucleophilic catalyst. TBDMS protects the hydroxyl group from methylation.
2. N-Methylation (The Critical Step):
-
Reagents: NaH (60% dispersion), MeI (Methyl Iodide), dry DMF.
-
Procedure:
-
Dissolve TBDMS-protected intermediate in dry DMF under
. -
Cool to 0°C and carefully add NaH (1.5 eq). Caution:
gas evolution. -
Stir for 30 min to generate the carbamate anion.
-
Add MeI (2.0 eq) dropwise. Stir at RT for 3-12 hours.[1]
-
-
Mechanism: The carbamate nitrogen is deprotonated; the resulting anion attacks the methyl iodide via
. The TBDMS group prevents side reactions at the oxygen.
3. Deprotection:
-
Reagents: TBAF (Tetra-n-butylammonium fluoride) in THF.
-
Procedure: Treat the methylated intermediate with TBAF (1.5 eq) in THF for 2 hours. Aqueous workup removes the silyl byproducts.
-
Result: Pure 6-(N-Boc-N-methylamino)-1-hexanol.
Visualization: Synthetic Workflow
Caption: Three-step synthesis preventing O-methylation side reactions via silyl protection.
Part 3: Analytical Characterization (The NMR "Rotamer Trap")
A common pitfall for researchers characterizing the N-methyl analog is the appearance of "impurities" in the
-
Molecule A (Primary): The
bond allows free rotation. NMR shows sharp signals. -
Molecule B (N-Methyl): The
group creates steric clash with the Boc tert-butyl group. The amide bond (N-C=O) has partial double-bond character, creating a high energy barrier to rotation.
Diagnostic NMR Features for Molecule B:
-
Split Signals: You will see two peaks for the N-methyl group (e.g.,
2.80 and 2.85 ppm) and two peaks for the Boc group. -
Ratio: Typically integrates to ~2:1 or 3:1 (trans:cis ratio).
-
Verification: To confirm purity, run Variable Temperature (VT) NMR at 50-60°C. The peaks will coalesce into single averages as the thermal energy overcomes the rotational barrier [1].
Part 4: Functional Impact in Medicinal Chemistry
In drug development, particularly for PROTACs (Proteolysis Targeting Chimeras), the choice between these two linkers is strategic.
1. Permeability (The "Magic Methyl" Effect): Replacing the N-H with N-Me removes a Hydrogen Bond Donor. According to Lipinski's Rule of 5 and Veber's rules, reducing HBD count improves passive membrane permeability. For large molecules like PROTACs, this is often the difference between cell activity and inactivity [2].
2. Metabolic Stability: N-Methylation sterically hinders peptidases and proteases that might cleave the amide bond in vivo, potentially extending the half-life of the linker-drug conjugate.
3. Conformational Locking: The N-methyl group restricts the linker's flexibility. In some cases, this "pre-organizes" the molecule into a bioactive conformation, reducing the entropic penalty of binding to the target protein. However, if the locked conformation is incompatible with the binding pocket, affinity will drop drastically [3].
References
-
Rotamers or Diastereomers? An Overlooked NMR Solution. Journal of Organic Chemistry. Explains the coalescence of rotameric signals in N-Boc-N-methyl amines.
-
Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability. Journal of Medicinal Chemistry. Details how N-methylation reduces efflux and improves permeability.
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. Discusses the correlation between linker polarity/folding and cell permeability.
Sources
N-Boc 6-(methylamino)hexan-1-ol SMILES and InChI key
Technical Monograph: N-Boc 6-(methylamino)hexan-1-ol Subtitle: Structural Characterization, Synthetic Protocols, and Utility in Linkerology[1]
Executive Summary
N-Boc 6-(methylamino)hexan-1-ol (CAS: 1338075-62-9) is a bifunctional aliphatic building block critical to the field of "linkerology"—the science of connecting pharmacophores in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]
Unlike its primary amine counterpart, this N-methylated variant eliminates a hydrogen bond donor (HBD) within the linker chain.[1] This structural modification is a strategic medicinal chemistry tactic to improve the passive membrane permeability of large heterobifunctional molecules by reducing the topological polar surface area (tPSA).[1][] This guide provides a definitive technical reference for its identification, synthesis, and application.
Part 1: Chemical Identity & Structural Identifiers
The following data is validated for the N-methylated, N-Boc protected hexyl linker.
| Identifier | Value |
| IUPAC Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |
| Common Name | N-Boc 6-(methylamino)hexan-1-ol |
| CAS Registry Number | 1338075-62-9 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.33 g/mol |
| SMILES | CN(CCCCCCO)C(=O)OC(C)(C)C |
| InChI String | InChI=1S/C12H25NO3/c1-11(2,3)16-12(15)13(4)10-8-6-5-7-9-14/h14H,5-10H2,1-4H3 |
| InChI Key | BAXFERRQISNSLD-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow viscous liquid |
Part 2: Synthetic Pathways & Protocols
Synthesis of this linker requires distinguishing between the primary alcohol (which must remain free) and the secondary amine (which must be protected). Two robust routes are established in the literature.
Route A: The "Over-Alkylation" Avoidance Strategy (Recommended)
This route avoids the difficult mono-methylation of a primary amine.[1] Instead, it relies on the nucleophilic displacement of a halo-alcohol by excess methylamine, followed by Boc protection.[1]
Step-by-Step Protocol:
-
Nucleophilic Substitution:
-
Reagents: 6-Chlorohexan-1-ol (1.0 equiv), Methylamine (40% aq.[1] solution, 10.0 equiv).
-
Conditions: Heat to 60°C in a sealed pressure vessel for 12 hours.
-
Mechanism: The large excess of methylamine statistically favors the formation of the secondary amine 6-(methylamino)hexan-1-ol over the tertiary amine byproduct.[1]
-
Workup: Concentrate under reduced pressure to remove excess methylamine.[1]
-
-
Boc Protection:
-
Reagents: Crude 6-(methylamino)hexan-1-ol, Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (TEA, 1.5 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]
-
Procedure: Dissolve the crude amino alcohol in DCM at 0°C. Add TEA, followed by the slow addition of Boc₂O dissolved in DCM. Warm to room temperature and stir for 4 hours.
-
Purification: Silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate 4:1).[1]
-
Route B: Methylation of N-Boc-6-aminohexan-1-ol
This route is useful if the non-methylated Boc-linker is already in stock, but it requires sodium hydride (NaH), demanding strictly anhydrous conditions.[1]
-
Deprotonation: Dissolve tert-butyl (6-hydroxyhexyl)carbamate in anhydrous DMF at 0°C. Add NaH (2.2 equiv—note that the hydroxyl proton is also removed).
-
Methylation: Add Methyl Iodide (MeI, 1.0 equiv) dropwise.
Visualization: Synthetic Workflow (Route A)
Figure 1: Two-step synthesis via nucleophilic substitution followed by carbamate protection.[1][5]
Part 3: Applications in Linkerology (PROTACs & ADCs)
The utility of N-Boc 6-(methylamino)hexan-1-ol extends beyond simple spacing.[1] It acts as a physicochemical modulator.[1]
Permeability Modulation (The "N-Methyl Effect")
In PROTAC design, high molecular weight (>800 Da) and high polarity often result in poor cellular uptake.[1]
-
Standard Linker: A standard alkyl or PEG linker contributes rotatable bonds but does not mask polarity.[1]
-
N-Methylated Linker: Replacing the amide/carbamate hydrogen (N-H) with a methyl group (N-CH₃) removes a Hydrogen Bond Donor.[1]
-
Outcome: This lowers the energy penalty for desolvation when the molecule enters the lipid bilayer, significantly enhancing passive permeability [1].[1]
Functionalization Logic
The molecule is designed to be "activated" at the alcohol terminus while the amine remains protected.[1]
-
Mitsunobu Reaction: The primary alcohol reacts with phenols (e.g., VHL Ligand precursors) using PPh₃/DIAD to form an ether linkage.
-
Activation: Conversion to a Tosylate (Ts) or Mesylate (Ms) creates a leaving group for nucleophilic attack by cereblon (CRBN) ligands.[1]
Visualization: Linker Functionalization Logic
Figure 2: Divergent synthetic utility of the N-Boc-amino alcohol scaffold.
Part 4: Handling and Stability
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The Boc group is stable to basic and oxidative conditions but sensitive to heat and strong acids.[1]
-
Solubility: Highly soluble in organic solvents (DCM, DMSO, MeOH, Ethyl Acetate). Sparingly soluble in water due to the lipophilic hexyl chain and Boc group.[1]
-
Safety: Irritant.[1][2][6] Avoid inhalation. Standard PPE (gloves, goggles) required.
References
Sources
- 1. BLD Insights | Application of Linkers in Chemical Biology [bldpharm.com]
- 2. N-Boc 6-(methylamino)hexan-1-ol 95% | CAS: 1338075-62-9 | AChemBlock [achemblock.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. N-Boc-乙醇胺 98% | Sigma-Aldrich [sigmaaldrich.com]
Navigating the Nuances of N-Boc Protected Secondary Amines: A Senior Application Scientist's In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Utility of the Boc Group in Secondary Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly within the demanding realms of pharmaceutical and agrochemical development, the judicious use of protecting groups is paramount. Among the arsenal of available strategies for the temporary masking of reactive amine functionalities, the tert-butyloxycarbonyl (Boc) group stands out for its widespread application and well-understood reactivity. This guide provides a comprehensive exploration of the stability of N-Boc protected secondary amines, offering field-proven insights into their behavior under various chemical environments, practical guidance for their manipulation, and troubleshooting strategies for common challenges.
The decision to protect a secondary amine is driven by the need to prevent its inherent nucleophilicity and basicity from interfering with subsequent chemical transformations. The Boc group, introduced via di-tert-butyl dicarbonate ((Boc)₂O), offers a robust solution, rendering the protected amine stable to a wide array of reagents and reaction conditions.[1] However, a nuanced understanding of its stability profile is crucial for its effective deployment and timely removal, ensuring the successful progression of a synthetic campaign.
The Chemical Stability Landscape of N-Boc Protected Secondary Amines
The stability of an N-Boc protected secondary amine is not absolute but rather a function of the specific chemical environment to which it is exposed. A thorough understanding of its lability under acidic, basic, and thermal conditions is essential for strategic synthetic planning.
Acidic Conditions: The Achilles' Heel of the Boc Group
The defining characteristic of the Boc protecting group is its susceptibility to cleavage under acidic conditions.[2] This lability is the cornerstone of its utility, allowing for its selective removal in the presence of other protecting groups that are stable to acid.
The mechanism of acid-catalyzed deprotection proceeds through a well-established pathway. The initial step involves protonation of the carbamate oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate. This unstable carbamic acid then spontaneously decarboxylates to yield the free secondary amine.[2][3]
Caption: Mechanism of Acid-Catalyzed N-Boc Deprotection.
The rate of this deprotection is highly dependent on several factors:
-
Acid Strength and Concentration: Stronger acids and higher concentrations lead to faster cleavage. Kinetic studies have revealed that the deprotection of N-Boc amines with strong acids like HCl, sulfuric acid, and methanesulfonic acid exhibits a second-order dependence on the acid concentration.[4][5] This implies that small changes in acid stoichiometry can have a significant impact on the reaction rate. In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess and can show a more complex kinetic profile.[4][5]
-
Steric Hindrance: The steric environment around the N-Boc group can significantly influence the rate of deprotection. Increased steric bulk on the substituents of the secondary amine can hinder the approach of the acid, thereby slowing down the cleavage. This effect can be exploited for selective deprotection in molecules containing multiple Boc-protected amines with different steric environments.
-
Solvent: The choice of solvent can also affect the deprotection rate, primarily through its ability to solvate the charged intermediates.
Table 1: Comparative Stability of N-Boc Secondary Amines under Various Acidic Conditions
| Acidic Reagent | Concentration | Temperature (°C) | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in CH₂Cl₂ | 0 - RT | 30 min - 4 h | Most common and generally effective. Can lead to trifluoroacetylation side products.[4] |
| Hydrochloric Acid (HCl) | 4 M in Dioxane or EtOAc | RT | 1 - 12 h | Cost-effective alternative to TFA.[3] |
| Sulfuric Acid (H₂SO₄) | Catalytic to stoichiometric | Varies | Varies | Strong acid, can be used for more resistant Boc groups. |
| Lewis Acids (e.g., ZnBr₂, FeCl₃) | Stoichiometric or catalytic | Varies | Varies | Can offer selectivity in the presence of other acid-labile groups. |
Basic and Nucleophilic Conditions: A Realm of General Stability
A key advantage of the N-Boc protecting group is its general stability under basic and nucleophilic conditions.[1] This robustness allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected secondary amine. This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the carbamate carbonyl from nucleophilic attack.
However, it is crucial to recognize that this stability is not absolute. Under harsh basic conditions, particularly with strong, non-nucleophilic bases and elevated temperatures, cleavage of the Boc group can occur, albeit much slower than under acidic conditions.[6]
Thermal Stability: A Deprotection Strategy of Growing Interest
While traditionally viewed as a thermally stable protecting group, the N-Boc group can be cleaved at elevated temperatures, a property that is increasingly being exploited for catalyst-free deprotection strategies.[7] Thermal deprotection is typically carried out in a suitable solvent at temperatures ranging from 100 to 250 °C.
The efficiency of thermal deprotection is influenced by the nature of the amine and the solvent. A study on the thermal deprotection of a range of N-Boc protected amines in a continuous flow reactor provided the following insights:
-
Amine Structure: The ease of thermal deprotection generally follows the trend: N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amines.[7]
-
Primary vs. Secondary Amines: Deprotection of secondary N-Boc amines was found to be generally more efficient than that of the corresponding primary N-Boc amines.[7]
-
Solvent Effects: Protic solvents like methanol and trifluoroethanol were found to be more effective than aprotic solvents like THF and toluene for thermal deprotection.[7]
Table 2: Comparative Thermal Deprotection of N-Boc Amines in Trifluoroethanol (TFE) at 150°C
| Substrate | Conversion (%) after 60 min |
| N-Boc-imidazole | 98 |
| N-Boc-indole | 98 |
| N-Boc-aniline | 49-72 |
| N-Boc-phenethylamine (primary) | 27 |
| N-Boc-methyl-phenethylamine (secondary) | 35 |
| N-Boc-piperidine | 35 |
| N-Boc-morpholine | 50 |
| (Data adapted from a study on selective thermal deprotection in continuous flow)[7] |
Practical Guidance for the Synthetic Chemist
A successful synthetic strategy involving N-Boc protected secondary amines hinges on the ability to both introduce and remove the protecting group efficiently and selectively, while also navigating potential pitfalls.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Secondary Amine
-
Dissolve the secondary amine (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 equiv) to the solution.
-
Optionally, a base such as triethylamine (Et₃N) or 4-(dimethylamino)pyridine (DMAP) can be added to catalyze the reaction, particularly for less nucleophilic amines.[8]
-
Stir the reaction at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1 M HCl) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the N-Boc protected secondary amine.
Caption: General workflow for the N-Boc protection of a secondary amine.
Protocol 2: Standard Acidic Deprotection using TFA
-
Dissolve the N-Boc protected secondary amine in CH₂Cl₂.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.[9]
-
Stir the reaction at 0 °C to room temperature for the required duration (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the complete removal of TFA.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized by partitioning between an organic solvent and a basic aqueous solution (e.g., saturated NaHCO₃).
Troubleshooting Common Issues
Incomplete Deprotection:
-
Insufficient Acid: Ensure that a sufficient excess of acid is used, especially if the substrate contains other basic functionalities.[9]
-
Steric Hindrance: For sterically hindered substrates, consider increasing the reaction time, temperature, or using a stronger acid.[9]
-
Poor Reagent Quality: Use fresh, anhydrous TFA, as water can reduce its effectiveness.[9]
Side Reactions During Deprotection:
-
tert-Butylation: The tert-butyl cation generated during deprotection can act as an electrophile and alkylate nucleophilic residues in the substrate. This can be mitigated by using a scavenger such as anisole, thioanisole, or triethylsilane in the reaction mixture.
-
Trifluoroacetylation: The newly formed amine can be acylated by TFA, especially if the workup is delayed. Prompt removal of TFA and neutralization of the amine salt can minimize this side reaction.[4]
Strategic Implementation in Complex Synthesis: Orthogonality and Case Studies
In the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients (APIs), the ability to selectively deprotect one amine in the presence of others is crucial. This is achieved through an "orthogonal" protecting group strategy, where different protecting groups are chosen based on their distinct cleavage conditions.[1]
The N-Boc group, being acid-labile, is orthogonal to:
-
Base-labile groups: such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Hydrogenolysis-labile groups: such as the benzyloxycarbonyl (Cbz or Z) group.
-
Transition metal-cleavable groups: such as the allyloxycarbonyl (Alloc) group.
Case Study Highlight: Late-Stage Functionalization in Drug Discovery
In modern drug discovery, late-stage functionalization (LSF) is a powerful strategy for rapidly generating analogs of a lead compound to explore structure-activity relationships (SAR).[10] The stability of protecting groups under the often-unique conditions of LSF reactions is a critical consideration. For instance, in a recently developed metallaphotoredox-catalyzed C-H alkylation of N-Boc protected fluoxetine, the stability of the Boc group was essential for the success of the transformation, allowing for selective functionalization at the methyl position.[10] The subsequent deprotection of the Boc group would then yield a new series of fluoxetine analogs. This example underscores the importance of a robust protecting group that can withstand novel reaction conditions, enabling the exploration of new chemical space.
Conclusion
The N-Boc group remains an indispensable tool for the protection of secondary amines in contemporary organic synthesis. Its well-defined stability profile, characterized by lability to acid and general robustness towards basic and nucleophilic reagents, provides a reliable and versatile platform for complex molecular construction. A deep understanding of the factors influencing its stability and cleavage, coupled with a strategic approach to its implementation and removal, empowers researchers to navigate the intricate challenges of multi-step synthesis with confidence and precision. This guide, by consolidating fundamental principles with practical, field-tested insights, aims to serve as a valuable resource for scientists and professionals dedicated to the art and science of chemical synthesis.
References
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
-
Scribd. Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
Maguire, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Boc Protection Strategy: Enhancing Efficiency in Complex Synthesis. [Link]
-
Aher, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24459. [Link]
-
Reddit. Boc De-protection. [Link]
-
Pal, A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Molecules, 29(1), 234. [Link]
-
Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ResearchGate. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. [Link]
-
Vapourtec. Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
Sowińska, A., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 14(21), 6563. [Link]
-
ACS GCI Pharmaceutical Roundtable. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
El Ayouchia, R., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Chemical and Pharmaceutical Research, 4(1), 559-566. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Katritzky, A. R., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Arkivoc, 2011(7), 225-239. [Link]
-
Moir, M., et al. (2019). An overview of late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 14(11), 1137-1151. [Link]
-
Scribd. Application Note - N-Boc Protection. [Link]
-
Singh, R., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 093-097. [Link]
-
Moir, M., et al. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(6), 613-630. [Link]
-
Reddit. Having great trouble with a Boc-protection reaction. [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Note: Synthesis of PROTACs Using the n-Boc 6-(methylamino)hexan-1-ol Linker
[1]
Abstract & Strategic Overview
This application note details the synthetic utility of n-Boc 6-(methylamino)hexan-1-ol (CAS: 1338075-62-9) as a heterobifunctional linker in the construction of Proteolysis Targeting Chimeras (PROTACs).[1]
In the rational design of degraders, linker physicochemical properties are as critical as the ligands they connect.[2] While standard alkyl chains provide flexibility, they often suffer from poor aqueous solubility and high membrane permeability penalties due to hydrogen bond donors.[2] The N-methylated amine motif in this linker addresses these challenges by:
-
Eliminating a Hydrogen Bond Donor (HBD): Upon coupling to the target ligand, the resulting tertiary amide lacks an N-H donor, improving cell permeability (Lipinski compliance).[2]
-
Enhancing Solubility: The disruption of intermolecular hydrogen bonding networks often lowers the melting point and increases solubility in organic and aqueous media compared to primary amine analogs.
-
Preventing Cyclization: The steric bulk of the methyl group reduces the propensity for intramolecular cyclization during activation steps.
Retrosynthetic Logic
The synthesis typically follows a convergent or linear strategy. This guide prioritizes a robust linear sequence where the linker is first attached to the E3 ligase ligand (often via the hydroxyl group), followed by deprotection and coupling to the Protein of Interest (POI) ligand.
Synthetic Workflow Visualization
The following diagram outlines the critical path for assembling a PROTAC using this specific linker, highlighting the decision points between Mitsunobu coupling and Tosylate activation.
Figure 1: Strategic workflow for PROTAC assembly.[1] Path A (Tosylation) is recommended for scalability; Path B (Mitsunobu) is faster for small-scale discovery.[1]
Detailed Experimental Protocols
Protocol A: Linker Activation (Tosylation)
Rationale: While Mitsunobu chemistry allows direct coupling, converting the alcohol to a tosylate (or mesylate) creates a stable, purified intermediate that can be stored.[2] This is preferred for scale-up or when the E3 ligand is precious.[1]
Reagents:
-
n-Boc 6-(methylamino)hexan-1-ol (1.0 equiv)[1]
-
p-Toluenesulfonyl chloride (TsCl) (1.5 equiv)[1]
-
Triethylamine (TEA) (2.0 equiv)[1]
-
DMAP (0.1 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Step-by-Step:
-
Dissolution: Dissolve n-Boc 6-(methylamino)hexan-1-ol in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.
-
Addition: Cool to 0°C. Add TEA and DMAP.
-
Reaction: Add TsCl portion-wise over 15 minutes. Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Dilute with DCM, wash with 1M HCl (cold, rapid wash to remove amine bases), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 0–30% EtOAc in Hexanes).
Protocol B: Conjugation to E3 Ligase Ligand
Scenario: Attaching the linker to a VHL ligand (e.g., a phenol derivative) or a CRBN ligand (e.g., Thalidomide derivative with a free amine or hydroxyl).[2]
Mechanism:
Reagents:
-
E3 Ligand (Nucleophile) (1.0 equiv)[1]
-
Linker-Tosylate (from Protocol A) (1.2 equiv)[1]
-
Base:
(for phenols) or (for weak nucleophiles/amines) (3.0 equiv)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
Step-by-Step:
-
Setup: In a sealed vial, suspend the E3 Ligand and Base in DMF (0.1 M). Stir at RT for 15 mins to deprotonate the nucleophile.
-
Coupling: Add the Linker-Tosylate (dissolved in minimal DMF).[1]
-
Heating: Heat to 60–80°C. Stir for 4–16 hours.
-
Note: The
-methyl group on the linker prevents intramolecular cyclization, a common side reaction with primary amine linkers at high temps.
-
-
Workup: Dilute with EtOAc, wash extensively with water/LiCl solution (to remove DMF) and brine.
-
Purification: Flash chromatography.
-
Validation: 1H NMR should show the linker's alkyl chain signals and the distinct
-methyl/Boc singlets (approx 2.8 ppm and 1.4 ppm).
-
Protocol C: Boc Deprotection & POI Coupling
Rationale: The final step involves exposing the secondary amine to couple with the POI ligand's carboxylic acid.
Part 1: Deprotection[4][5][6]
-
Reaction: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (ratio 4:1 DCM:TFA).[1]
-
Alternative: 4M HCl in Dioxane if the E3 ligand is acid-sensitive (e.g., some Thalidomide analogs are unstable in high TFA concentrations over time).[1]
-
-
Monitoring: Stir 1–2 hours. Monitor by LC-MS (loss of -100 mass units corresponding to Boc).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess acid.[1] Crucial: The product is now a secondary amine salt.
Part 2: Amide Coupling (The "Tertiary Amide" Formation)
Reagents:
-
POI Ligand-COOH (1.0 equiv)[1]
-
Deprotected Linker-E3 amine salt (1.0 equiv)[1]
-
Coupling Agent: HATU (1.2 equiv) or COMU[1]
-
Base: DIEA (DIPEA) (3.0–5.0 equiv)[1]
Step-by-Step:
-
Activation: Dissolve POI Ligand-COOH in DMF. Add HATU and 1.0 equiv of DIEA. Stir for 5 mins.
-
Addition: Dissolve the Linker-E3 amine salt in DMF with remaining DIEA. Add to the activated acid solution.
-
Reaction: Stir at RT for 2–12 hours.
-
Purification: Preparative HPLC (Reverse Phase C18).
Data Summary & Quality Control
Expected Analytical Data
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | LC-MS / UPLC | >95% (254 nm) | Check for des-methyl impurities (rare). |
| Identity | 1H NMR (DMSO-d6) | N-Me singlet (~2.8-3.0 ppm) | N-Me signal may appear as rotamers (split peaks) due to the tertiary amide bond.[1] |
| Identity | HRMS | [M+H]+ ± 5 ppm | Confirm exact mass. |
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Coupling (Protocol C) | Steric hindrance of N-Me amine | Switch to HOAt/HATU or PyBOP. Increase temperature to 40°C. Ensure pH > 8 during coupling. |
| Rotamers in NMR | Tertiary amide restricted rotation | Run NMR at elevated temperature (e.g., 350K) to coalesce peaks for integration.[2] |
| Incomplete Tosylation | Steric bulk or wet solvent | Use freshly distilled TsCl.[1][2] Add catalytic DMAP.[1][2] |
References
-
Boc Protection & Deprotection Strategies
-
Linker Physicochemical Properties
-
Mitsunobu vs.
-
N-Methylation Advantages (Solubility/Permeability)
-
General PROTAC Synthesis Reviews
Sources
- 1. N-BOC-1,6-diaminohexane | 51857-17-1 [chemicalbook.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. diva-portal.org [diva-portal.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Note: High-Efficiency Mitsunobu Coupling of N-Boc 6-(methylamino)hexan-1-ol
Topic: Mitsunobu reaction conditions for n-Boc 6-(methylamino)hexan-1-ol Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary
N-Boc 6-(methylamino)hexan-1-ol is a critical linker intermediate employed in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and bifunctional ligands. Its utility lies in the orthogonal protection of the secondary amine (Boc/Methyl) and the reactivity of the primary alcohol.
While the Mitsunobu reaction is the gold standard for converting this alcohol into ethers, esters, or amines under mild conditions, reproducibility often suffers due to poor reagent quality, moisture sensitivity, and the difficulty of separating triphenylphosphine oxide (TPPO).
This guide provides a self-validating protocol designed to maximize conversion (>90%) and simplify purification. It specifically addresses the mechanistic advantages of the N-methyl substitution, which effectively suppresses intramolecular cyclization—a common failure mode in analogous amino-alcohol substrates.
Mechanistic Insight & Substrate Analysis
The "Safe" Substrate
Unlike primary amino alcohols (e.g., 6-aminohexan-1-ol) or N-monosubstituted derivatives, N-Boc 6-(methylamino)hexan-1-ol is uniquely robust in Mitsunobu conditions.
-
Suppression of Cyclization: In standard amino alcohols, the nitrogen atom can act as a nucleophile, attacking the activated alkoxyphosphonium intermediate to form a 7-membered cyclic amine (azepane). However, the tertiary carbamate structure of this substrate lacks the acidic N-H proton required for deprotonation by the Mitsunobu betaine. Consequently, the nitrogen cannot become nucleophilic, forcing the reaction exclusively toward the intermolecular pathway with the external nucleophile [1].
-
Steric Profile: The primary alcohol is unhindered, allowing for rapid activation by the Triphenylphosphine-DIAD complex at 0 °C.
Reaction Pathway Visualization
The following diagram illustrates the activation pathway and the specific exclusion of the intramolecular side-reaction.
Figure 1: Mechanistic pathway highlighting the exclusion of intramolecular cyclization due to N-methylation.
Optimized Experimental Protocol
Reagent Specifications
-
Solvent: Tetrahydrofuran (THF), anhydrous. Critical: Water content must be <50 ppm. Water hydrolyzes the phosphonium intermediate, stopping the reaction.
-
Phosphine: Triphenylphosphine (PPh3), recrystallized or high-purity grade.
-
Azo Reagent: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to higher stability and liquid handling ease.
-
Nucleophile: Phenols (pKa < 11), Imides (pKa < 13), or Carboxylic Acids.[1]
Step-by-Step Procedure
Scale: 1.0 mmol Substrate
Step 1: Preparation (The "Dry" Check)
-
Flame-dry a 25 mL round-bottom flask under Argon/Nitrogen flow.
-
Charge the flask with:
-
Substrate: N-Boc 6-(methylamino)hexan-1-ol (231 mg, 1.0 mmol).
-
Nucleophile: (e.g., 4-Nitrophenol) (1.2 – 1.5 mmol).
-
PPh3: (393 mg, 1.5 mmol).
-
-
Dissolve in Anhydrous THF (5.0 mL, 0.2 M concentration).
-
Note: High concentration (0.2–0.5 M) favors the bimolecular reaction.
-
Step 2: Activation (The "Cold" Addition)
-
Cool the reaction mixture to 0 °C in an ice bath. Stir for 10 minutes.
-
Add DIAD (303 mg, 295 µL, 1.5 mmol) dropwise over 5–10 minutes.
-
Visual Cue: The solution will turn yellow/orange upon DIAD addition and should fade back to colorless/light yellow as the betaine is consumed. If the color persists immediately, the reaction is proceeding slowly.
-
Step 3: Reaction & Monitoring
-
Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) .
-
Stir for 2–4 hours.
-
Validation (TLC):
-
Eluent: 30% EtOAc in Hexanes.
-
Stain: Phosphomolybdic Acid (PMA) or KMnO4. (Ninhydrin is ineffective due to the tertiary Boc-amine).
-
Success Criteria: Disappearance of the alcohol (Rf ~0.3) and appearance of a less polar product (Rf ~0.6–0.8).
-
Step 4: Workup & TPPO Removal (The "Zinc" Method) Standard chromatography often fails to separate TPPO from lipophilic linkers. We recommend the Zinc Chloride precipitation method [2] for superior cleanup.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Redissolve the residue in EtOAc or Ethanol (approx. 5 mL).
-
Add a solution of ZnCl2 (2.0 equiv) in Ethanol.
-
Stir at RT for 30 minutes. A thick white precipitate (TPPO[2]·ZnCl2 complex) will form.
-
Filter the solid through a pad of Celite. Wash with small amounts of EtOAc.
-
Concentrate the filtrate.[3][2] The crude material is now significantly depleted of TPPO.
Purification Workflow
Figure 2: Optimized purification workflow utilizing Zinc Chloride precipitation to remove triphenylphosphine oxide.
Troubleshooting & Data Interpretation
| Observation | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Wet THF or old DIAD. | Repeat with freshly distilled THF. Ensure DIAD is yellow (not colorless). |
| Low Yield (<50%) | Nucleophile pKa too high (>13). | Use ADDP (azodicarbonyl dipiperidine) and PBu3 instead of DIAD/PPh3 [3]. |
| Product Co-elutes with TPPO | Similar polarity. | Use the ZnCl2 precipitation method described in Step 4. Alternatively, use polymer-supported PPh3 [4].[4] |
| New Spot at Baseline | Boc deprotection. | Ensure workup is neutral. Avoid strong acids during TPPO removal if not using ZnCl2. |
Self-Validation Check:
-
1H NMR: The triplet corresponding to the hydroxymethyl group (-CH2-OH) at ~3.6 ppm must disappear. A new signal should appear at ~3.9–4.2 ppm (for ether formation) or ~4.1–4.4 ppm (for ester formation).
-
Mass Spec: Look for [M+H]+ or [M+Na]+. Note that the Boc group often fragments; look for [M-Boc+H]+ if the parent ion is weak.
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1-28. Link
-
Bates, R. H., et al. (2017).[2] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents". Journal of Organic Chemistry, 82(19), 9931–9936. Link
-
Tsunoda, T., et al. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A Versatile Reagent System for the Mitsunobu Reaction". Tetrahedron Letters, 36(14), 2529-2530. Link
-
Sigma-Aldrich. "Application Note – Mitsunobu Reaction". MilliporeSigma Technical Library. Link
Sources
using n-Boc 6-(methylamino)hexan-1-ol in antibody-drug conjugates (ADCs)
Application Note: Strategic Utilization of n-Boc 6-(methylamino)hexan-1-ol in ADC Linker Design
Abstract
The development of Antibody-Drug Conjugates (ADCs) requires precise control over the linker-payload interface to balance systemic stability with intratumoral release.[1] This application note details the utility of n-Boc 6-(methylamino)hexan-1-ol (CAS 1338075-62-9) as a critical building block for synthesizing hydrophobicity-modulated alkyl spacers . Unlike standard primary amine spacers, the N-methylated secondary amine motif in this precursor reduces hydrogen bond donation potential, thereby minimizing aggregation propensity in high Drug-Antibody Ratio (DAR) conjugates. This guide provides a validated workflow for oxidizing this alcohol to its corresponding carboxylic acid linker intermediate and subsequent conjugation protocols.
Introduction: The Role of N-Methylated Spacers
In ADC design, the spacer connects the cytotoxic payload to the antibody (or the cleavable trigger). Standard linear spacers, such as 6-aminohexanoic acid, often suffer from poor solubility or unwanted enzymatic degradation in plasma.
n-Boc 6-(methylamino)hexan-1-ol offers two distinct structural advantages:
-
N-Methylation: The tertiary amide formed after conjugation (or the secondary amine prior to coupling) disrupts secondary structure formation (e.g., beta-sheets) between linker chains, improving the aqueous solubility of the final ADC.
-
Tunable Termini: The molecule presents an orthogonally protected amine (Boc) and a free primary alcohol. The alcohol can be oxidized to a carboxylic acid (for amide coupling) or activated as a leaving group (for ether/amine coupling), providing versatility in "Linker-Payload" synthesis.
Target Applications:
-
Synthesis of non-cleavable linkers (analogous to SMCC but with linear alkyl chains).
-
Construction of Maytansinoid (DM1/DM4) linker derivatives.
-
Development of PROTAC linkers requiring defined alkyl chain lengths.
Chemical Properties & Handling
| Property | Specification |
| Chemical Name | tert-butyl (6-hydroxyhexyl)(methyl)carbamate |
| CAS Number | 1338075-62-9 |
| Molecular Formula | C₁₂H₂₅NO₃ |
| Molecular Weight | 231.34 g/mol |
| Solubility | Soluble in DCM, THF, DMF, Methanol. Sparingly soluble in water. |
| Storage | -20°C, Hygroscopic. Store under Argon/Nitrogen. |
| Stability | Stable under basic/neutral conditions. Labile to strong acids (TFA/HCl removes Boc). |
Application Workflow: Synthesis of N-Methylated Linker-Payloads
The following diagram illustrates the strategic conversion of the alcohol precursor into an active linker capable of bioconjugation.
Figure 1: Synthetic pathway transforming the alcohol precursor into a carboxylic acid linker for payload attachment.
Detailed Experimental Protocols
Protocol A: Oxidation to N-Boc-N-methyl-6-aminohexanoic Acid
Rationale: Most ADC payloads (e.g., MMAE, DM1) contain amines or hydroxyls that react best with carboxylic acids (via activated esters). This protocol converts the alcohol group of the starting material into a carboxylic acid without affecting the Boc-protected amine.
Materials:
-
n-Boc 6-(methylamino)hexan-1-ol (1.0 eq)[2]
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.2 eq)
-
BAIB (Bis-acetoxyiodobenzene) (2.2 eq)
-
Solvent: Acetonitrile (ACN) / Water (1:1 v/v)
-
Quenching: Sodium Thiosulfate (
)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of n-Boc 6-(methylamino)hexan-1-ol in 10 mL ACN. Add 10 mL of distilled water.
-
Catalyst Addition: Add TEMPO (0.2 eq) to the stirring solution at room temperature.
-
Oxidant Addition: Add BAIB (2.2 eq) in small portions over 15 minutes. The solution may turn slightly yellow/orange.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA;
of acid will be lower than alcohol). -
Quenching: Add 10 mL of 10% aqueous
to quench excess oxidant. -
Extraction: Acidify to pH 3 with 1M HCl (carefully, do not remove Boc). Extract with Ethyl Acetate (3 x 20 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel chromatography (DCM:MeOH gradient) to yield N-Boc-N-methyl-6-aminohexanoic acid .
Checkpoint: Verify structure via
Protocol B: Conjugation to Amine-Containing Payload (e.g., MMAE)
Rationale: Once oxidized, the linker is coupled to a cytotoxic payload. The N-methyl group on the linker ensures the resulting amide bond is N-methylated, increasing proteolytic stability.
Materials:
-
Linker Acid (from Protocol A)
-
Payload (e.g., MMAE or amine-functionalized drug)[3]
-
Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq)
-
Solvent: Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve Linker Acid (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the activated ester.
-
Coupling: Add the Payload (1.0 eq) to the mixture.
-
Reaction: Stir under Argon for 12–24 hours at ambient temperature.
-
Monitoring: Analyze by LC-MS. Look for the mass corresponding to [Boc-Linker-Payload + H]
. -
Workup: Dilute with EtOAc, wash with saturated
and brine. Dry and concentrate. -
Boc-Deprotection (Final Step): Dissolve the intermediate in 20% TFA/DCM (v/v). Stir for 30 minutes. Concentrate in vacuo to yield the Linker-Payload amine .
-
Note: This free secondary amine is now ready to react with an antibody-linker head (e.g., Maleimide-NHS) for the final ADC assembly.
-
Quality Control & Analytics
To ensure the integrity of the linker synthesis, the following analytical parameters must be met:
| Test Method | Parameter | Acceptance Criteria |
| HPLC (C18) | Purity | > 95% Area Under Curve (AUC) |
| LC-MS (ESI) | Identity | Mass within ± 0.5 Da of theoretical |
| NMR ( | Structure | Confirmation of N-methyl singlet (~2.8 ppm) and Boc singlet (~1.4 ppm) |
| Karl Fischer | Water Content | < 0.5% (Critical for coupling efficiency) |
ADC Architecture Visualization
The following diagram depicts where this specific molecule fits within the final Antibody-Drug Conjugate structure.
Figure 2: Architecture of an ADC utilizing the N-methyl hexyl spacer to bridge the conjugation head and the payload.
References
-
Zhao, R. Y., et al. (2011). Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. PMC. Retrieved from [Link]
Sources
Application Notes and Protocols: Reductive Amination Using N-Methyl Amino Hexanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methyl Amino Hexanol Derivatives in Amine Synthesis
Reductive amination stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and medicinal chemistry landscapes.[1][2][3] Its capacity for the efficient construction of carbon-nitrogen bonds makes it an indispensable tool for the synthesis of a vast array of biologically active molecules.[1][2] Recent analyses indicate that a significant portion, potentially up to a quarter, of all C-N bond-forming reactions in the pharmaceutical industry leverage reductive amination methodologies.[1][4] This preference is rooted in its operational simplicity, broad applicability, and the commercial availability of diverse starting materials.[3]
This guide focuses on the application of N-methyl amino hexanol derivatives in reductive amination, a subclass of reagents that offer unique advantages in drug discovery and development. The presence of both a secondary amine and a primary alcohol within the same molecule allows for the introduction of a flexible six-carbon linker with a terminal hydroxyl group. This hydroxyl moiety can serve as a key site for further functionalization, enabling the synthesis of complex molecules and the exploration of structure-activity relationships.
The Mechanism of Reductive Amination: A Stepwise Approach to C-N Bond Formation
Reductive amination is a two-step process that begins with the reaction between a carbonyl compound (an aldehyde or ketone) and an amine to form an imine or iminium ion intermediate.[5][6] This intermediate is then reduced in situ by a reducing agent to yield the final amine product.[5][6] The reaction is typically carried out under neutral or weakly acidic conditions, which helps to catalyze the formation of the imine intermediate.[7]
The key to the success of reductive amination lies in the choice of the reducing agent. The ideal reducing agent should be capable of selectively reducing the imine or iminium ion in the presence of the starting carbonyl compound.[5][8] This selectivity prevents the undesired reduction of the aldehyde or ketone to the corresponding alcohol.
Visualizing the Reaction Pathway
Caption: The two-step mechanism of reductive amination.
Selecting the Right Reducing Agent: A Comparative Overview
Several reducing agents are commonly employed in reductive amination, each with its own set of advantages and disadvantages. The choice of reducing agent can significantly impact the reaction's efficiency, selectivity, and overall success.
| Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective, tolerates a wide range of functional groups, less toxic byproducts compared to NaBH₃CN.[9][10] | Moisture-sensitive. | Often the preferred reagent for general reductive aminations due to its high selectivity and safety profile.[10] |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at slightly acidic pH, selectively reduces imines in the presence of carbonyls.[5][8][11] | Highly toxic cyanide byproducts.[12] | Use with caution and appropriate safety measures due to toxicity. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective, can reduce both imines and carbonyls.[5] | Can be used in a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent. |
For the reductive amination of N-methyl amino hexanol derivatives, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity, which helps to preserve the integrity of the hydroxyl group.[9][10]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing reductive amination with N-methyl amino hexanol derivatives. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
General Protocol for Reductive Amination using Sodium Triacetoxyborohydride
This one-pot procedure is a widely used and efficient method for reductive amination.[9]
Materials:
-
Aldehyde or ketone
-
N-methyl amino hexanol derivative
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent[9]
-
Acetic acid (optional, as a catalyst)[9]
-
Nitrogen or argon for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 equiv) and the N-methyl amino hexanol derivative (1.0-1.2 equiv).
-
Dissolve the reactants in an appropriate volume of anhydrous DCM or DCE.
-
If the reaction is slow, a catalytic amount of acetic acid (0.1-1.0 equiv) can be added to facilitate imine formation.[9]
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amine.
Workflow for Protocol Execution and Optimization
Caption: A streamlined workflow for the reductive amination protocol.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation. | Add a catalytic amount of acetic acid. Ensure anhydrous conditions. |
| Insufficient reducing agent. | Increase the equivalents of the reducing agent. | |
| Formation of Alcohol Byproduct | Use of a non-selective reducing agent. | Switch to a milder and more selective reducing agent like NaBH(OAc)₃. |
| Presence of water in the reaction. | Use anhydrous solvents and reagents. | |
| Complex Product Mixture | Side reactions. | Optimize reaction temperature and time. Consider a stepwise procedure. |
Conclusion
The use of N-methyl amino hexanol derivatives in reductive amination offers a versatile and powerful strategy for the synthesis of functionalized amines. By carefully selecting the appropriate reducing agent and optimizing reaction conditions, researchers can efficiently construct complex molecular architectures that are of significant interest in drug discovery and development. The protocols and insights provided in this guide aim to equip scientists with the necessary knowledge to successfully implement this valuable synthetic transformation in their research endeavors.
References
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]
-
Sodium triacetoxyborohydride - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Gomm, A., O’Reilly, E., & Murphy, C. D. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 10844–10851. [Link]
-
Sodium Cyanoborohydride for Reductive Amination - G-Biosciences. (n.d.). G-Biosciences. [Link]
-
Reductive Amination - Organic Chemistry Tutor. (n.d.). Organic Chemistry Tutor. [Link]
-
Sodium cyanoborohydride - Wikipedia. (n.d.). Wikipedia. [Link]
-
Reductive Amination - Chemistry Steps. (2024, March 28). Chemistry Steps. [Link]
-
Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride - Interchim. (n.d.). Interchim. [Link]
-
Myers, A. G. (n.d.). Chemistry 115 Handouts. Harvard University. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (n.d.). Journal of Organic and Pharmaceutical Chemistry Research. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]
-
Afanasyev, O. I., Kuchuk, E., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]
-
Recent Advances in Reductive Amination Catalysis and Its Applications | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023, January 29). MDPI. [Link]
-
Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Sodium cyanoborohydride - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Sodium Triacetoxyborohydride [sigmaaldrich.com]
- 11. Sodium Cyanoborohydride for Reductive Amination [gbiosciences.com]
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Application Note: Strategic Conjugation of n-Boc 6-(methylamino)hexan-1-ol to E3 Ligase Ligands for PROTAC® Development
<
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][] The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[5]
This application note provides a detailed guide for the conjugation of n-Boc 6-(methylamino)hexan-1-ol, a versatile alkyl linker, to E3 ligase ligands. Alkyl linkers are a foundational component in PROTAC design, offering a synthetically accessible and metabolically stable scaffold.[] The n-Boc protecting group on the secondary amine allows for a modular and controlled synthetic strategy, enabling the sequential attachment of the E3 ligase ligand and the POI ligand. We will focus on the conjugation to two of the most widely utilized E3 ligase ligands in PROTAC development: derivatives of pomalidomide, which recruits Cereblon (CRBN), and ligands for the von Hippel-Lindau (VHL) E3 ligase.[7][8][9]
Scientific Principles and Strategic Considerations
The successful synthesis of a PROTAC relies on robust and high-yielding chemical transformations. The conjugation of n-Boc 6-(methylamino)hexan-1-ol to an E3 ligase ligand typically involves one of two primary reaction types: nucleophilic aromatic substitution (SNA_r_) or amide bond formation. The choice of strategy is dictated by the available functional handles on the E3 ligase ligand.
For Pomalidomide-Based Ligands (CRBN Recruiters): Pomalidomide and its analogues often present a reactive site for SNA_r_ reactions.[10][11][12] For instance, 4-fluorothalidomide can be reacted with an amine-containing linker. The secondary amine of deprotected 6-(methylamino)hexan-1-ol acts as the nucleophile, displacing the fluorine atom on the pomalidomide scaffold. The use of a secondary amine has been shown to afford higher yields compared to primary amines in this context.[10][11]
For VHL-Based Ligands: VHL ligands are frequently designed with a carboxylic acid functional group as an attachment point for the linker.[13] In this case, a standard amide coupling reaction is employed to connect the VHL ligand to the deprotected amine of the linker. This reaction is typically mediated by a peptide coupling reagent such as HATU or HBTU.[7][13]
The tert-butyloxycarbonyl (Boc) protecting group is crucial for this synthetic strategy. It masks the reactive secondary amine on the linker, preventing unwanted side reactions during the initial conjugation to the E3 ligase ligand. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, to reveal the amine for subsequent conjugation to the POI ligand.[14][15]
Visualizing the Workflow
The overall synthetic strategy can be visualized as a two-stage process: initial conjugation of the linker to the E3 ligase ligand, followed by deprotection and subsequent attachment of the POI ligand.
Figure 1: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: Conjugation of n-Boc 6-(methylamino)hexan-1-ol to a Pomalidomide Derivative via S_N_Ar
This protocol describes the reaction of a pomalidomide derivative bearing a suitable leaving group (e.g., 4-fluorothalidomide) with the deprotected amine of the linker.
Materials:
-
4-Fluorothalidomide (or other suitable pomalidomide derivative)
-
n-Boc 6-(methylamino)hexan-1-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Boc Deprotection:
-
Dissolve n-Boc 6-(methylamino)hexan-1-ol (1.0 eq) in a minimal amount of DCM.
-
Add TFA (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used directly in the next step.
-
-
S_N_Ar Coupling Reaction:
-
Dissolve the crude amine salt from the previous step in anhydrous DMSO.
-
Add 4-fluorothalidomide (1.1 eq) and DIPEA (3.0 eq).[10]
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until the reaction is complete as monitored by LC-MS.[10]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired pomalidomide-linker conjugate.
-
Protocol 2: Conjugation of n-Boc 6-(methylamino)hexan-1-ol to a VHL Ligand via Amide Coupling
This protocol details the amide bond formation between a VHL ligand containing a carboxylic acid and the deprotected amine of the linker.
Materials:
-
VHL ligand with a terminal carboxylic acid
-
n-Boc 6-(methylamino)hexan-1-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Standard laboratory glassware
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Boc Deprotection:
-
Follow the same procedure as in Protocol 1, step 1.
-
-
Amide Coupling Reaction:
-
Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid.[13]
-
Add a solution of the deprotected amine salt in a minimal amount of DMF.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
-
Purification:
-
Purify the final VHL-linker conjugate by preparative HPLC to obtain a high-purity product.
-
Characterization and Quality Control
The successful synthesis of the E3 ligase ligand-linker conjugate must be confirmed through rigorous analytical characterization.
| Analytical Technique | Purpose |
| LC-MS | To confirm the molecular weight of the desired product and to assess the purity of the crude and purified material. |
| ¹H and ¹³C NMR | To confirm the chemical structure of the conjugate and to ensure the absence of significant impurities. |
| High-Resolution Mass Spectrometry (HRMS) | To determine the exact mass of the product, providing further confirmation of its elemental composition. |
Downstream Applications: PROTAC Assembly
The synthesized E3 ligase ligand-linker conjugate, with its terminal hydroxyl group, is now ready for the next stage of PROTAC assembly. The hydroxyl group can be functionalized, for example, by conversion to a leaving group (e.g., tosylate or mesylate) or an azide for "click" chemistry, to facilitate conjugation with the POI ligand.[16] Alternatively, the hydroxyl group can be oxidized to a carboxylic acid for subsequent amide coupling with an amine-functionalized POI ligand.
Figure 2: Downstream functionalization of the E3-linker conjugate.
Conclusion
The strategic conjugation of n-Boc 6-(methylamino)hexan-1-ol to E3 ligase ligands is a fundamental process in the synthesis of PROTACs. The protocols outlined in this application note provide a robust framework for researchers to generate key intermediates for targeted protein degradation studies. The choice of coupling strategy, careful execution of the reactions, and rigorous characterization of the products are paramount to the successful development of novel and effective PROTAC-based therapeutics.
References
-
Rapid Synthesis of Pomalidomide-Conjugates in Minutes via Temperature Elevation and Delayed Feeding. Chemical Communications (RSC Publishing). Available at: [Link]
-
Brownsey, D. et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Communications, 57(20), 2537-2540. Available at: [Link]
-
Brownsey, D. et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Pacifichem 2021. Available at: [Link]
-
Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. RSC Publishing. (2021). Available at: [Link]
-
Manandhar, P. et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Molecules, 26(9), 2548. Available at: [Link]
-
Amoah, E. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(44), 26311-26317. Available at: [Link]
-
Ciulli, A. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 65(1), 15-42. Available at: [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]
-
(A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well... ResearchGate. Available at: [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024). Available at: [Link]
-
The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. (2025). Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. (2020). Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2021). Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. Available at: [Link]
-
Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. Available at: [Link]
-
Identification of ligands for E3 ligases with restricted expression using fragment-based methods. National Institutes of Health. Available at: [Link]
-
E3-Linker Conjugates. Asinex.com. Available at: [Link]
-
N‐Boc‐Protected α‐Amino Acids by 1,3‐Migratory Nitrene C(sp)−H Insertion. ResearchGate. (2023). Available at: [Link]
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. National Institutes of Health. (2022). Available at: [Link]
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications. Available at: [Link]
-
Lessons in PROTAC design from selective degradation with a promiscuous warhead. National Institutes of Health. Available at: [Link]
-
PROTAC-mediated crosstalk between E3 ligases. The Royal Society of Chemistry. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Selective Oxidation of n-Boc 6-(methylamino)hexan-1-ol to its Aldehyde
Introduction: The Strategic Importance of N-Boc Protected Amino Aldehydes
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications.[1] The resulting aldehydes are versatile intermediates, readily participating in a myriad of carbon-carbon bond-forming reactions such as Wittig, Grignard, and aldol reactions. For researchers in drug development, the synthesis of N-Boc protected amino aldehydes, such as tert-butyl (6-oxohexyl)(methyl)carbamate from n-Boc 6-(methylamino)hexan-1-ol, is of particular interest. The Boc (tert-butoxycarbonyl) protecting group provides a robust shield for the amine functionality under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, allowing for subsequent elaboration of the nitrogen atom.[2]
This guide provides a detailed technical overview and actionable protocols for the selective oxidation of n-Boc 6-(methylamino)hexan-1-ol. We will delve into the mechanistic underpinnings of two highly effective and widely adopted methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. The choice of oxidation method is critical to avoid over-oxidation to the carboxylic acid and to ensure the integrity of the acid-labile Boc protecting group and the secondary amine.
Choosing the Optimal Oxidation Strategy: A Comparative Analysis
The successful oxidation of n-Boc 6-(methylamino)hexan-1-ol hinges on the selection of a reagent that is both efficient and chemoselective. The presence of the N-Boc protected secondary amine necessitates a mild and controlled oxidation to prevent unwanted side reactions. Below is a comparative analysis of the two recommended methods.
| Feature | Dess-Martin Periodinane (DMP) Oxidation | Swern Oxidation |
| Oxidizing Agent | Dess-Martin Periodinane | Dimethyl sulfoxide (DMSO), activated by oxalyl chloride |
| Reaction Temperature | Room temperature | -78 °C |
| Key Reagents | DMP, Dichloromethane (DCM) | DMSO, Oxalyl Chloride, Triethylamine (TEA) |
| Advantages | - Mild, neutral conditions[3]- Simple setup and execution[4]- High yields and chemoselectivity[5] | - High yields and excellent chemoselectivity[6]- Avoids heavy metal reagents[7]- Aldehyde product is not over-oxidized[6] |
| Disadvantages | - DMP is sensitive to moisture and can be explosive under certain conditions[8]- Stoichiometric amounts of a relatively expensive reagent are required | - Requires cryogenic temperatures (-78 °C)[9]- Production of malodorous dimethyl sulfide[10]- Strict anhydrous conditions are necessary |
| Work-up | Simple aqueous work-up to remove the periodinane byproduct | Aqueous quench followed by extraction |
Reaction Mechanisms: A Visual Guide
To fully appreciate the nuances of each protocol, it is essential to understand the underlying reaction mechanisms.
Figure 1: Dess-Martin Periodinane Oxidation Mechanism. A simplified representation of the key steps in the DMP oxidation of an alcohol to an aldehyde.
Figure 2: Swern Oxidation Mechanism. An overview of the activation, reaction, and product formation stages in the Swern oxidation.
Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints and expected observations.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of n-Boc 6-(methylamino)hexan-1-ol
This method is favored for its operational simplicity and mild reaction conditions, making it an excellent choice for small to medium-scale syntheses.[4]
Materials:
-
n-Boc 6-(methylamino)hexan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel, appropriate solvent system, e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add n-Boc 6-(methylamino)hexan-1-ol (1.0 equiv). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of DMP: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.1-1.5 equiv) portion-wise over 5-10 minutes. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with an equal volume of DCM.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure n-Boc 6-(methylamino)hexanal.
Protocol 2: Swern Oxidation of n-Boc 6-(methylamino)hexan-1-ol
The Swern oxidation is a highly reliable and chemoselective method, particularly well-suited for sensitive substrates.[11] Strict adherence to anhydrous conditions and low temperatures is crucial for success.
Materials:
-
n-Boc 6-(methylamino)hexan-1-ol
-
Oxalyl chloride
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup (silica gel, appropriate solvent system, e.g., ethyl acetate/hexanes)
Procedure:
-
Preparation of the Reaction Apparatus: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet.
-
Activation of DMSO:
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.1-1.5 equiv) to the cold DCM.
-
In a separate dry flask, prepare a solution of anhydrous DMSO (2.0-3.0 equiv) in anhydrous DCM.
-
Add the DMSO solution dropwise to the stirred oxalyl chloride solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture for an additional 15-20 minutes at -78 °C.
-
-
Addition of the Alcohol:
-
Prepare a solution of n-Boc 6-(methylamino)hexan-1-ol (1.0 equiv) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the activated DMSO mixture over 10-15 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture for 30-45 minutes at -78 °C.
-
-
Addition of Triethylamine and Aldehyde Formation:
-
Slowly add anhydrous triethylamine (3.0-5.0 equiv) to the reaction mixture.
-
After the addition is complete, stir the mixture at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 30-45 minutes.
-
-
Work-up:
-
Quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with dilute HCl (e.g., 0.1 M), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure n-Boc 6-(methylamino)hexanal.
Characterization and Data Interpretation
The successful synthesis of tert-butyl (6-oxohexyl)(methyl)carbamate can be confirmed by standard analytical techniques:
-
¹H NMR Spectroscopy: Expect to see the disappearance of the triplet corresponding to the -CH₂OH protons of the starting material (typically around 3.6 ppm) and the appearance of a characteristic aldehyde proton signal (a triplet around 9.7 ppm). The signals for the Boc group (a singlet around 1.4 ppm) and the N-methyl group (a singlet around 2.8 ppm) should remain intact.
-
¹³C NMR Spectroscopy: Look for the appearance of a carbonyl carbon resonance in the downfield region (around 202 ppm) and the disappearance of the alcohol carbon signal (around 62 ppm).
-
Mass Spectrometry: The mass spectrum should show the correct molecular ion peak for the desired aldehyde product.
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band should appear around 1730 cm⁻¹, characteristic of an aldehyde.
Troubleshooting and Expert Insights
-
Incomplete Reaction (DMP Oxidation): If the reaction stalls, adding a small amount of water can sometimes accelerate the oxidation.[12] However, this should be done cautiously as excess water can lead to side reactions. Ensure the DMP is fresh and has been stored properly.
-
Low Yield (Swern Oxidation): The most common cause of low yields in a Swern oxidation is the use of non-anhydrous reagents or glassware. Ensure all solvents and reagents are scrupulously dried. Maintaining the reaction temperature at -78 °C is also critical to prevent side reactions.[10]
-
Boc Deprotection: If any Boc deprotection is observed during work-up (particularly with the Swern oxidation if a strong acid wash is used), a milder work-up with saturated NaHCO₃ should be employed.
-
Purification Challenges: The target aldehyde may be somewhat unstable, especially on silica gel. It is advisable to perform the chromatography relatively quickly and to use a well-deactivated silica gel if necessary.
By carefully selecting the appropriate oxidation method and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize n-Boc 6-(methylamino)hexanal, a valuable intermediate for further synthetic transformations in drug discovery and development.
References
-
Singleton, D. A., & Szymanski, M. J. (2010). Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. Journal of the American Chemical Society, 132(44), 15649–15651. [Link]
-
Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]
-
Reissig, H.-U. (2007). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal. [Link]
-
Chemistry Steps. (2020, January 6). Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]
- de la Torre, M. C., & Sierra, M. A. (2004). TEMPO-Mediated Oxidations. In Modern Oxidation Methods (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA.
- Tidwell, T. T. (1990).
-
The Organic Chemistry Tutor. (n.d.). Swern Oxidation. The Organic Chemistry Tutor. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Copper/TEMPO-Catalyzed Aerobic Alcohol Oxidation: Mechanistic Assessment of Different Catalyst Systems. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
- Margarita, C., & Piancatelli, G. (2006). 2,2,6,6-Tetramethylpiperidine-1-oxyl. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
-
Chemistry LibreTexts. (2024, September 22). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]
-
Wang, D., et al. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry, 78(17), 8477-8484. [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Organic Chemistry Portal. [Link]
-
Markó, I. E., & Stahl, S. S. (2010). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. Accounts of Chemical Research, 43(12), 1533–1544. [Link]
- Omura, K., & Swern, D. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, exploratory and mechanistic study. Tetrahedron, 34(11), 1651–1660.
-
Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236-3240. [Link]
-
ResearchGate. (2025, August 5). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. [Link]
-
Reddy, G. V., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 16(9), 7489–7499. [Link]
-
DigitalCommons@USU. (n.d.). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]
- Kumar, A., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry, 2(2), 53-56.
-
Organic Syntheses. (n.d.). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-. Organic Syntheses. [Link]
Sources
- 1. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mcours.net [mcours.net]
- 3. Dess–Martin Periodinane [sigmaaldrich.cn]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation [organic-chemistry.org]
- 7. conf.uni-ruse.bg [conf.uni-ruse.bg]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of N-Methylated Linker Intermediates
Welcome to the technical support center dedicated to addressing a critical challenge in contemporary drug development: the solubility of N-methylated linker intermediates. N-methylation is a powerful tool for enhancing metabolic stability and membrane permeability.[1] However, this modification often introduces significant solubility hurdles that can impede research and development. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in scientific principles and field-proven experience.
Troubleshooting Guide: From Precipitation to Clear Solution
This section is designed to provide direct, actionable solutions to common solubility problems encountered during your experiments.
Issue 1: My N-methylated linker intermediate precipitates out of aqueous buffer during a conjugation reaction.
Root Cause Analysis:
N-methylation of an amide bond removes a hydrogen bond donor and introduces a lipophilic methyl group.[1][2] This fundamentally alters the molecule's ability to interact with water. The primary reasons for precipitation in aqueous buffers are:
-
Disruption of Hydrogen Bonding: Peptides and linkers often rely on backbone amide N-H groups to form hydrogen bonds with water, which is crucial for their solubility.[3][4] N-methylation eliminates these key interaction points.
-
Increased Hydrophobicity: The addition of methyl groups increases the overall lipophilicity (hydrophobicity) of the molecule, making it less compatible with polar aqueous environments.[1][2]
-
Intermolecular Aggregation: Hydrophobic molecules tend to aggregate in aqueous solutions to minimize their contact with water, leading to precipitation.[5][6]
Visualizing the Impact of N-Methylation on Hydrogen Bonding:
Caption: A systematic approach to troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q1: Does N-methylation always decrease aqueous solubility?
A1: While it is a general trend, N-methylation does not always decrease aqueous solubility. In some cases, particularly with amides derived from aromatic acids, N-methylation can disrupt intramolecular hydrogen bonds that promote planarity and aggregation. [7]This can lead to a more flexible conformation with an increased water-accessible polar surface area, paradoxically increasing solubility. [7][8] Q2: What is the best solvent to dissolve a highly hydrophobic N-methylated peptide linker?
A2: For highly hydrophobic N-methylated peptides, DMSO is often the solvent of choice due to its strong solubilizing power. [5][9]However, if your peptide contains sensitive residues like Cys, Met, or Trp, which can be oxidized by DMSO, DMF is a suitable alternative. [10]It is always recommended to test the solubility of a small amount of the peptide first. [5] Q3: Can I use chaotropic agents to improve the solubility of my N-methylated linker?
A3: Yes, chaotropic agents like guanidine hydrochloride or urea can be effective. [5]They work by disrupting the hydrogen-bonding network of water, which can help to break up hydrophobic interactions and reduce the "gelling" of peptides that can occur through extensive intermolecular hydrogen bonding. [5]However, be mindful that these agents can denature proteins, so their compatibility with your experimental system is crucial.
Q4: How do I measure the solubility of my N-methylated linker intermediate?
A4: A common method is to determine the equilibrium solubility. An excess of the compound is stirred in a specific buffer for a set period (e.g., 24 hours) to reach equilibrium. The suspension is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is measured using an analytical technique like HPLC or UV-Vis spectrophotometry. [11] Quantitative Data Summary: Impact of Modifications on Solubility
| Modification | General Impact on Solubility | Rationale |
| N-Methylation | Generally Decreases | Removes H-bond donor, increases lipophilicity. [1][2] |
| PEGylation | Increases | Adds a highly hydrophilic and flexible chain. [12][13] |
| pH Adjustment (for ionizable groups) | Can Increase | Increases charge, leading to stronger interactions with water. [5][14] |
| Incorporation of Charged Residues | Increases | Adds net charge to the molecule. [6] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing of an N-Methylated Linker Intermediate
-
Preparation: Aliquot approximately 0.5-1 mg of your lyophilized N-methylated linker into several microcentrifuge tubes.
-
Solvent Addition: To each tube, add a different solvent system. Start with 100 µL of:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
5% DMSO in PBS
-
5% ACN in PBS
-
Buffer at acidic pH (e.g., 0.1 M citrate buffer, pH 4.0)
-
Buffer at basic pH (e.g., 0.1 M carbonate buffer, pH 9.0)
-
-
Equilibration: Vortex each tube for 1 minute, then place on a shaker at room temperature for 1-2 hours.
-
Observation & Analysis:
-
Visually inspect each tube for dissolved material.
-
Centrifuge the tubes at >10,000 x g for 10 minutes to pellet any undissolved solid.
-
Carefully remove the supernatant and analyze the concentration of the dissolved linker via HPLC or UV-Vis spectrophotometry.
-
References
-
Chemvuru, S. et al. (2006). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Molecular Biology. Available at: [Link]
-
Rauf, M. A. et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. PubMed. Available at: [Link]
-
Rauf, M. A. et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. ResearchGate. Available at: [Link]
-
Cioffi, C. L. et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. Available at: [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available at: [Link]
-
Jain, A. et al. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available at: [Link]
-
Isca Biochemicals. (2023). Peptide solubility. Available at: [Link]
-
LifeTein. (2025). Should My Peptide Be Methylated?. Available at: [Link]
-
Ritchie, T. J., & Macdonald, S. J. F. (2015). The impact of N-methylation on aqueous solubility and lipophilicity. MedChemComm. Available at: [Link]
-
Rauf, M. A. et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry. Available at: [Link]
-
Naganathan, A. N. (2019). Counting peptide-water hydrogen bonds in unfolded proteins. PMC. Available at: [Link]
-
World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]
-
Matthew, B. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Ray, S. et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry. Available at: [Link]
-
B-V, D. et al. (n.d.). Backbone N-modified peptides: beyond N-methylation. Available at: [Link]
-
ChemRxiv. (n.d.). Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. Available at: [Link]
-
Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Available at: [Link]
-
Technology Networks. (n.d.). ADC Linker - Development and Challenges. Available at: [Link]
-
Shah, D. K. et al. (2022). Bioconjugate Platform for Iterative Backbone N-Methylation of Peptides. PMC. Available at: [Link]
-
Araris Biotech. (n.d.). The linker matters in antibody-drug conjugates. Available at: [Link]
-
Beck, A. et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. PMC. Available at: [Link]
-
Ray, S. et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. PMC. Available at: [Link]
-
SciLifeLab. (n.d.). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Available at: [Link]
-
Wu, C.-H. et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at: [Link]
-
JPT. (n.d.). Peptide Solubilization. Available at: [Link]
-
Wang, L. et al. (2005). Analytical methods for physicochemical characterization of antibody drug conjugates. PMC. Available at: [Link]
-
Biron, E. et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Ritchie, T. J. et al. (2015). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing. Available at: [Link]
-
Kim, J. et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. MDPI. Available at: [Link]
Sources
- 1. lifetein.com [lifetein.com]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Peptide Solubility Limits: Backbone and Side-Chain Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Counting peptide-water hydrogen bonds in unfolded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 6. iscabiochemicals.com [iscabiochemicals.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. purepeg.com [purepeg.com]
- 14. jpt.com [jpt.com]
Mesyl-Tech Support: Optimizing N-Boc Amino Alcohol Mesylation
Status: Operational Ticket: Optimization of MsCl Reaction with N-Boc Amino Alcohols Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Mesylation of N-Boc amino alcohols is a foundational transformation in medicinal chemistry, converting a hydroxyl group into a potent leaving group (methanesulfonate, -OMs). However, the presence of the carbamate (Boc) and the proximal amine creates a "danger zone" for intramolecular cyclization (oxazolidinone formation) and competitive substitution (chloro-alkane formation).
The Golden Rule: Success relies on kinetic control . You must favor the rate of sulfonylation over the rate of cyclization or chloride displacement.
The "Gold Standard" Protocol
Do not deviate from this baseline unless specific troubleshooting requires it.
Reagents & Stoichiometry
| Component | Role | Equiv. | Notes |
| N-Boc Amino Alcohol | Substrate | 1.0 | Must be dry (azeotrope with toluene if unsure).[1] |
| DCM (Anhydrous) | Solvent | 10-15 Vol | High solubility; non-nucleophilic. |
| Triethylamine (TEA) | Base | 1.5 - 2.0 | Scavenges HCl; promotes sulfene formation. |
| Mesyl Chloride (MsCl) | Reagent | 1.1 - 1.2 | Freshly distilled or high purity is critical. |
Step-by-Step Methodology
-
Setup: Charge N-Boc alcohol and dry DCM into a reactor under inert atmosphere (
or Ar). -
Cooling (Critical): Cool the mixture to -10°C to 0°C .
-
Why? Low temperature suppresses the intramolecular attack of the Boc carbonyl oxygen (cyclization) and minimizes the elimination of the resulting mesylate.
-
-
Base Addition: Add TEA (or DIPEA) before the MsCl.
-
Why? Pre-buffering the system prevents transient high concentrations of HCl, which can degrade the Boc group.
-
-
MsCl Addition: Add MsCl dropwise over 15–30 minutes.
-
Why? Controls the exotherm. MsCl reaction is highly exothermic.
-
-
Reaction: Stir at 0°C for 1–4 hours. Monitor by TLC/LCMS.
-
Checkpoint: If conversion stalls >90%, do not add more MsCl immediately. Check if hydrolysis is competing.
-
-
Quench: Add saturated
or water at 0°C.
Diagnostic Matrix & Troubleshooting
Issue 1: The "Chloro" Impurity
Symptom: LCMS shows a peak with mass [M-OH+Cl] or +18 mass units relative to expected product (depending on ionization).
Root Cause: The chloride ion (
The Fix:
-
Immediate: Switch from MsCl to Methanesulfonic Anhydride (
) . -
Protocol Adjustment: Use
(1.2 eq) + Pyridine (2.0 eq) in DCM at 0°C.
Issue 2: Oxazolidinone Formation (The Boc Trap)
Symptom: Formation of a cyclic byproduct (M-56 or similar mass shift depending on Boc loss). Root Cause: The carbonyl oxygen of the Boc group attacks the electrophilic carbon bearing the mesylate. This 5-exo-tet cyclization ejects the t-butyl group.
The Fix:
-
Temperature Control: Strictly maintain T < 0°C.
-
Base Selection: Switch to DIPEA (Hünig's Base) . The steric bulk minimizes base-mediated deprotonation of the amide proton, reducing its nucleophilicity.
-
Phase Transfer: Consider a biphasic system (Toluene/30% NaOH/Bu4NBr). This "Schotten-Baumann" condition keeps the bulk pH high but the organic phase neutral, sometimes suppressing internal cyclization.
Issue 3: Incomplete Conversion / Stalling
Symptom: Reaction stops at 70-80% conversion. Root Cause: Hydrolysis of MsCl by trace water in the solvent or reagents.
The Fix:
-
Dry Your Reagents: Azeotrope the starting material with toluene.
-
The "Sulfene" Boost: Ensure you are using TEA. TEA promotes the formation of the sulfene intermediate (
), which is far more reactive toward the alcohol than MsCl itself. Pyridine is less effective at this specific pathway.[2]
Deep Dive: The Sulfene Mechanism
Why does TEA work better than Pyridine for MsCl?
Unlike Tosyl Chloride (TsCl), Mesyl Chloride has alpha-protons. In the presence of a base like TEA (
-
Elimination:
-
Addition:
This pathway is faster than direct
Workup & Safety Protocols
Removing Excess MsCl: MsCl is genotoxic and lachrymatory. Do not simply rotovap it.
-
Quench: Stir the reaction mixture with water or 10%
for 15 minutes. This hydrolyzes MsCl to water-soluble MsOH. -
Wash:
-
Wash 1: 1M HCl (removes TEA/DIPEA). Caution: Quick wash to avoid Boc removal.
-
Wash 2: Saturated
(removes MsOH).[7] -
Wash 3: Brine (drying).
-
Visualizations
Figure 1: Reaction Pathways & Side Reactions
This diagram illustrates the competitive landscape between the desired mesylation, the chloro-substitution, and the oxazolidinone cyclization.
Caption: Kinetic competition between sulfene-mediated mesylation and downstream side reactions (chloride displacement and cyclization).
Figure 2: Optimization Decision Tree
Follow this logic flow to resolve specific chemical yield issues.
Caption: Troubleshooting logic for common mesylation failure modes.
References
-
BenchChem. (2025).[7] Removing unreacted methanesulfonyl chloride from reaction mixture - Summary of Removal Techniques. Retrieved from
-
Morita, J., et al. (2005).[3] Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines.[3] Green Chemistry, 7, 711-715.[3]
-
King, J. F., et al. (1992).[2] Mechanism of hydrolysis of methanesulfonyl chloride.[2][7] Journal of the American Chemical Society, 114, 1743-1749.[2] (Establishes the sulfene mechanism).
-
Common Organic Chemistry. (2025). Alcohol to Mesylate - Common Conditions and Side Reactions.[6] Retrieved from
-
Organic Synthesis. (2025). General Procedure: Methanesulfonylation of Alcohols.[1][3][6] Retrieved from
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. echemi.com [echemi.com]
- 3. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling N-Boc 6-(methylamino)hexan-1-ol
Current Status: Operational Ticket Topic: Troubleshooting Oily/Viscous Products Compound ID: tert-butyl (6-hydroxyhexyl)(methyl)carbamate (CAS: 1338075-62-9)[1][2][3][4]
Executive Summary & Diagnostics
User Query: "My product is a viscous oil/gum instead of a solid. Is it impure? How do I handle it?"
The Short Answer: It is normal for N-Boc 6-(methylamino)hexan-1-ol to exist as a viscous oil or low-melting waxy solid.[1][2] Unlike its non-methylated analog (N-Boc-6-aminohexanol, mp 36–37°C), the N-methyl group disrupts hydrogen bonding networks that typically facilitate crystal packing.[1][2] Additionally, the presence of NMR rotamers creates entropic disorder, further inhibiting crystallization.
However, "oily" does not mean "wet."[2] If your product contains trapped solvent (DCM, EtOAc), it will degrade over time.[2] Use the guides below to differentiate between intrinsic oiliness and solvent contamination.
Troubleshooting Workflow (Interactive Guide)
Use this logic flow to determine your next step.
Figure 1: Decision matrix for handling oily N-Boc intermediates.
Technical Protocols
Protocol A: Azeotropic Removal of Trapped Solvents
Viscous oils trap chlorinated solvents (DCM) and ethyl acetate effectively. Standard rotary evaporation is often insufficient.
-
Dissolution: Dissolve the oily residue in a minimal amount of Dichloromethane (DCM) (approx. 2 mL per gram of product).
-
Why? DCM swells the oil, reducing viscosity and allowing trapped heavier solvents (like DMF or EtOAc) to migrate to the surface.
-
-
Co-evaporation: Add a 3x volume of n-Hexane or Pentane .[1][2]
-
Evaporation: Rotary evaporate at 35°C . The hexane will azeotrope with the DCM, carrying it off.
-
Repeat: Repeat this process 3 times. The oil will likely become frothy (a "foam").
-
Collapse: Once a foam forms, apply high vacuum (see Protocol B).[2]
Protocol B: High-Vacuum Drying
Required for accurate mass measurement.[1][2]
-
Transfer the oil to a tared round-bottom flask (RBF).
-
Heat: Immerse the flask in a water bath at 40–45°C .
-
Caution: Do not exceed 60°C. The tert-butyl carbamate (Boc) group is thermally stable up to ~150°C in neutral conditions, but trace acids can induce deprotection at elevated temperatures [1].[2]
-
-
Time: Hold for 4–6 hours.
-
Verification: Re-weigh. If mass decreases by >2%, repeat.
Protocol C: Cryo-Trituration (Forcing Solidification)
If you require a solid for handling, this method induces nucleation.[1][2]
-
Dissolve the oil in minimal Diethyl Ether (0.5 mL/g).
-
Add n-Pentane (10 mL/g) dropwise with vigorous stirring until the solution turns cloudy.
-
Sonication: Place the flask in a sonication bath (room temp) for 5 minutes.
-
Cooling: Move to a -20°C freezer overnight.
-
Result: The product should settle as a white waxy solid or thick gum. Decant the supernatant rapidly while cold.
Quality Control: The "Rotamer" Trap
Users often assume their product is impure because the NMR peaks look "doubled" or "messy." This is usually a false positive caused by Rotamers .
Understanding Rotamers in N-Boc-N-Me Systems
The amide bond (N-C=O) has partial double-bond character, restricting rotation.[1][2] When an N-methyl group is present, the cis and trans conformers (relative to the Boc group) exist in a slow equilibrium on the NMR timescale [2].
Diagnostic NMR Table (CDCl₃, 400 MHz)
| Proton Environment | Chemical Shift ( | Multiplicity | Observation |
| Boc Group | 1.45 | Singlet | Usually one large peak; sometimes splits into two (e.g., 1.43, 1.45).[1][2] |
| N-Methyl | 2.80 – 2.90 | Split Singlet | Critical Indicator: Appears as two singlets with ~2:1 or 3:1 integration ratio.[1][2] |
| N-CH₂- | 3.15 – 3.25 | Multiplet | Broadens significantly; may appear as two distinct multiplets.[1][2] |
| -CH₂-OH | 3.60 – 3.65 | Triplet | Usually remains sharp, as it is distant from the carbamate.[1][2] |
Validation Test: To confirm purity, run the NMR at elevated temperature (50°C or 323K ). The increased thermal energy speeds up rotation, causing the split peaks to coalesce into single, sharp signals [3].
Frequently Asked Questions (FAQ)
Q: Can I use Ninhydrin to stain this on TLC? A: No. Ninhydrin reacts with primary amines. Your compound is a protected secondary amine (carbamate).
-
Recommendation: Use PMA (Phosphomolybdic Acid) or KMnO₄ stain.[2] The Boc group and alkyl chain stain well with PMA (dark blue/black spots upon heating).
Q: Why is my yield >100%? A: You likely have trapped solvent. The lipophilic hexyl chain and the Boc group create a "sponge" effect for solvents like DCM and EtOAc. Refer to Protocol A (Azeotropic Removal).
Q: Is the oil stable at room temperature? A: Yes, but it is hygroscopic. The terminal hydroxyl group (-OH) will absorb atmospheric water, making the oil cloudy. Store under Nitrogen or Argon at -20°C in a tightly sealed vial.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2] (Standard reference for Boc thermal stability).
-
Pitt, N., et al. (2004).[2] "Rotamers of N-Boc-N-alkylamines: A hidden cause of NMR complexity." Journal of Organic Chemistry.
-
BenchChem Technical Repository. (2025). "Purification of Boc-Protected Amino Acids and Peptides." [2]
-
RSC Advances. (2014). "Synthesis and characterization of N-methylated peptides." Royal Society of Chemistry.
(Note: Specific CAS data derived from vendor specifications for CAS 1338075-62-9 and analogous N-Boc-6-aminohexanol derivatives).
Sources
alternative reagents to DEAD/DIAD for N-methyl amino alcohol coupling
Topic: Alternative Reagents to DEAD/DIAD for N-Methyl Amino Alcohol Coupling
Welcome to the technical support center for N-methyl amino alcohol coupling. This guide is designed for researchers, scientists, and drug development professionals seeking robust and scalable alternatives to the traditional Mitsunobu reaction employing diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). We will explore common challenges and provide detailed, field-proven solutions for achieving efficient intramolecular cyclization of N-methyl amino alcohols.
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the classic DEAD/DIAD and triphenylphosphine system for my N-methyl amino alcohol cyclization?
While the Mitsunobu reaction is a cornerstone of organic synthesis for its mild conditions and stereochemical inversion, the use of DEAD/DIAD and triphenylphosphine (PPh₃) presents significant challenges, particularly in process development and scale-up environments.[1][2]
Core Issues with Traditional Mitsunobu Reagents:
-
Safety Hazards: Azodicarboxylates like DEAD and DIAD are toxic and potentially explosive, often requiring shipment and storage in solution.[2]
-
Byproduct Removal: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine byproduct. Removing these can be chromatographically intensive, complicating purification and reducing overall process efficiency.[1][3]
-
Poor Atom Economy: The generation of high molecular weight byproducts results in a very low atom economy, which is a key consideration in green chemistry and sustainable manufacturing.[2][4]
-
Scalability Concerns: The combination of safety risks, purification challenges, and poor atom economy makes the classic Mitsunobu reaction unattractive for large-scale synthesis.[4]
Seeking alternatives is crucial for developing safer, more efficient, and environmentally benign synthetic routes.
Q2: What are the primary strategies for replacing DEAD/DIAD in activating the alcohol for intramolecular N-alkylation?
There are two main approaches: modifying the Mitsunobu protocol with more user-friendly reagents or bypassing the Mitsunobu reaction entirely in favor of different activation chemistry.
-
Modified Mitsunobu Reagents: These aim to simplify byproduct removal. Examples include using di-(4-chlorobenzyl)azodicarboxylate (DCAD), where the hydrazine byproduct precipitates for easy filtration, or polymer-supported PPh₃, which can also be removed by filtration.[3] While an improvement, these still operate within the fundamental limitations of the Mitsunobu mechanism.
-
Non-Mitsunobu Pathways: This is often the preferred strategy for process development. The alcohol is converted into a good leaving group, which then undergoes an intramolecular Sₙ2 reaction with the N-methyl amine. This is typically a two-step, one-pot sequence.
-
Sulfonyl Chlorides (TsCl, MsCl): The alcohol is converted to a tosylate or mesylate in the presence of a base. The resulting sulfonate is an excellent leaving group for the subsequent intramolecular cyclization.[5][6] This is one of the most common and reliable alternatives.
-
Thionyl Chloride (SOCl₂): This reagent can directly convert the alcohol to an alkyl chloride. Subsequent addition of a base promotes cyclization.[7] Careful control of the addition order is critical to avoid side reactions.[7]
-
Burgess Reagent: While primarily known as a mild dehydrating agent for forming alkenes via syn-elimination, the Burgess reagent is highly effective for the cyclodehydration of hydroxy amides and thioamides to form heterocycles like oxazolines and thiazolines.[8][9][10][11] Its application for direct cyclization of simple amino alcohols is less common and substrate-dependent.
-
Q3: How do I select the most appropriate alternative for my specific N-methyl amino alcohol substrate?
The choice of reagent depends on the substrate's structure, stability, and the desired scale of the reaction. The following table provides a comparative overview to guide your decision.
| Reagent/Method | Mechanism | Key Advantages | Common Issues & Limitations | Safety Considerations |
| TsCl or MsCl / Base | Two-step Sₙ2 (Activation, Cyclization) | Reliable, scalable, well-understood, readily available reagents.[6] | Requires a base; potential for elimination side reactions with hindered substrates; tosylate/mesylate can be a potential mutagen.[4] | TsCl/MsCl are corrosive and lachrymatory. Use in a fume hood with appropriate PPE.[6] |
| Thionyl Chloride (SOCl₂) / Base | Two-step Sₙ2 (Chlorination, Cyclization) | One-pot procedure, inexpensive reagent. | Can lead to side products if not controlled; "inverse addition" is often required for clean reactions.[7] | SOCl₂ is highly corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas. Handle with extreme care. |
| Burgess Reagent | Intramolecular Cyclodehydration | Very mild conditions, soluble in most organic solvents.[9][10] | Primarily used for cyclodehydration of hydroxy amides/thioamides; may favor elimination to alkenes in simple secondary/tertiary amino alcohols.[9][12] | Moisture-sensitive. Generally considered safe but should be handled in an inert atmosphere. |
| Modified Mitsunobu (e.g., DCAD) | Redox-based Sₙ2 | Simplified byproduct removal via precipitation/filtration.[3] | Still suffers from poor atom economy and uses an azodicarboxylate. | DCAD is an analogue of DEAD/DIAD and carries similar toxicity and handling concerns. |
Troubleshooting & Optimization Guide
Problem: My cyclization reaction using p-toluenesulfonyl chloride (TsCl) and a base is slow, incomplete, or fails entirely.
Potential Causes & Suggested Solutions
-
Inadequate Base: The base may be too weak, sterically hindered, or poorly soluble to efficiently deprotonate the alcohol (for tosylate formation) or neutralize the generated HCl.
-
Solution: If using a mild base like triethylamine (Et₃N), consider switching to a stronger, non-nucleophilic base like pyridine. For stubborn reactions, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the tosylation step.[13]
-
-
Unsuitable Solvent: The solvent may not adequately dissolve the amino alcohol salt or the base, leading to a heterogeneous and slow reaction.
-
Solution: Switch from less polar solvents like dichloromethane (DCM) to more polar aprotic solvents such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) to improve solubility and reaction rates.
-
-
Low Temperature: The activation energy for either the tosylation or the subsequent cyclization may not be met at room temperature, especially with sterically hindered substrates.
-
Solution: Gently heat the reaction mixture (e.g., to 40-60 °C). Monitor carefully by TLC or LC-MS to avoid decomposition or byproduct formation.
-
Problem: I am observing significant amounts of elimination byproducts (alkenes) when using TsCl or MsCl.
Potential Causes & Suggested Solutions
-
Base-Induced Elimination (E2): The base used for the cyclization step may be acting as a base to abstract a proton beta to the tosylate group, leading to elimination. This is common with secondary alcohols.
-
Solution: Use a more sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA). For the cyclization step, a weaker base like potassium carbonate (K₂CO₃) is often sufficient and less prone to inducing elimination than stronger amine bases.
-
-
High Reaction Temperature: Elevated temperatures can favor elimination over substitution.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to form the tosylate at 0 °C to room temperature, and then gently heat for the cyclization step only if necessary.
-
Problem: My one-pot reaction with thionyl chloride (SOCl₂) is producing a complex mixture of byproducts.
Potential Causes & Suggested Solutions
-
Incorrect Order of Addition: Adding the amino alcohol directly to the flask followed by SOCl₂ can lead to competitive and undesired reactions at both the amine (forming a sulfinamide) and the alcohol.[7]
-
Solution: Employ an "inverse addition" protocol. Add the SOCl₂ to the solvent first, then slowly add a solution of the amino alcohol.[7] This ensures the amine is immediately protonated by the generated HCl, preventing it from reacting with SOCl₂ and directing the reaction to the desired O-sulfinylation, which leads to the alkyl chloride intermediate.[7]
-
-
Reaction Conditions Too Harsh: Uncontrolled temperature can lead to decomposition.
Experimental Protocols & Workflows
Workflow: Choosing an Alternative to DEAD/DIAD
Caption: Decision workflow for selecting a suitable non-Mitsunobu cyclization method.
Protocol 1: Two-Step, One-Pot Cyclization via Tosylation
This is a robust and widely applicable method for converting N-methyl amino alcohols to their corresponding cyclic amines.
Reaction Mechanism:
Caption: General mechanism for tosylation followed by intramolecular cyclization.
Step-by-Step Procedure:
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the N-methyl amino alcohol (1.0 equiv.) and a suitable solvent such as dichloromethane or acetonitrile (approx. 0.1–0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.5–2.0 equiv.) or triethylamine (1.5 equiv.) along with a catalytic amount of DMAP (0.1 equiv.).
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl) (1.1–1.2 equiv.) portion-wise, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring (Step 1): Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the consumption of the starting alcohol by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Cyclization: Once tosylation is complete, add a mild base such as potassium carbonate (K₂CO₃) (3.0 equiv.) and heat the reaction mixture to reflux.
-
Reaction Monitoring (Step 2): Monitor the formation of the cyclic product and disappearance of the tosylate intermediate.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography or distillation.
Protocol 2: One-Pot Cyclodehydration using Thionyl Chloride
This method is effective for primary amino alcohols and relies on precise control of addition to achieve a clean transformation.[7]
Step-by-Step Procedure:
-
Setup: To a three-necked round-bottom flask equipped with a dropping funnel and a thermometer under a nitrogen atmosphere, add anhydrous 1,2-dimethoxyethane (DME) and thionyl chloride (SOCl₂) (1.2 equiv.).[7]
-
Inverse Addition: Prepare a solution of the N-methyl amino alcohol (1.0 equiv.) in DME. Add this solution dropwise to the stirred SOCl₂ solution via the dropping funnel over 1-1.5 hours. Maintain the internal temperature between 20–30 °C using an external water bath.[7]
-
Reaction Monitoring (Step 1): After the addition is complete, stir the mixture at ambient temperature for 6-7 hours. A slurry may form as the intermediate hydrochloride salt precipitates.[7]
-
Base Quench & Cyclization: Cool the mixture in an ice bath. Slowly add aqueous sodium hydroxide (NaOH) solution (e.g., 2.5 N, ~4.4 equiv.) while keeping the internal temperature below 35 °C.[7]
-
Heating: Warm the reaction mixture to 60 °C and stir for 10 hours to drive the cyclization to completion.[7]
-
Workup: Cool the reaction to ambient temperature. Extract the product with an organic solvent like tert-butyl methyl ether (MTBE). Wash the combined organic layers with brine.[7]
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclic amine, which can be further purified if necessary.[7]
References
-
Mitsunobu, O. & Yamada, M. (1967). Preparation of Esters of Carboxylic and Phosphoric Acid via Quaternary Phosphonium Salts. Bulletin of the Chemical Society of Japan, 40(10), 2380-2382. Available at: [Link]
-
Lipshutz, B. H., et al. (2002). Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate. Organic Letters, 4(22), 3855–3858. Available at: [Link]
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of the American Chemical Society, 92(17), 5224–5226. Available at: [Link]
-
Wikipedia. (n.d.). Burgess reagent. Retrieved February 15, 2026, from [Link]
-
Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2014, 91, 244. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]
-
Guérin, C., Bellosta, V., & Cossy, J. (2011). Mild nonepimerizing N-alkylation of amines by alcohols without transition metals. Organic Letters, 13(13), 3478–3481. Available at: [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Siddiqui, M. A., & Sadanandam, Y. S. (2005). Burgess reagent in organic synthesis. Journal of the Indian Institute of Science, 85(5), 269-281. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). The reaction of Burgess reagent with (a) 1,2-amino alcohol... Retrieved February 15, 2026, from [Link]
-
Atlanchim Pharma. (n.d.). Synthetic applications of Burgess reagent. Retrieved February 15, 2026, from [Link]
-
ChemTalk. (2023, August 8). What is TsCl in Organic Chemistry? A Comprehensive Guide. Retrieved February 15, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Diisopropyl Azodicarboxylate (DIAD). Retrieved February 15, 2026, from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Mitsunobu Reagent Guide. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (2021, August 3). Alternative for DEAD in mitsunobu reaction? Retrieved February 15, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein J. Org. Chem. 2017, 13, 360–367. Available at: [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved February 15, 2026, from [Link]
-
Santana, I., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701291. Available at: [Link]
-
Wang, X., et al. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 19(6), 7502-7511. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. medium.com [medium.com]
- 9. Burgess reagent - Wikipedia [en.wikipedia.org]
- 10. journal.iisc.ac.in [journal.iisc.ac.in]
- 11. atlanchimpharma.com [atlanchimpharma.com]
- 12. researchgate.net [researchgate.net]
- 13. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Comparison: MS Fragmentation Dynamics of N-Boc 6-(methylamino)hexan-1-ol vs. Structural Analogs
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation dynamics of N-Boc 6-(methylamino)hexan-1-ol , a critical intermediate in the synthesis of PROTAC linkers and antibody-drug conjugates (ADCs).
Executive Summary
In the development of heterobifunctional degraders (PROTACs), the linker moiety plays a pivotal role in physicochemical properties and ternary complex formation.[1][2] N-Boc 6-(methylamino)hexan-1-ol (CAS: 1338075-62-9) serves as a strategic building block, introducing both a flexible alkyl chain and a methylated nitrogen to modulate solubility and permeability.
This guide compares the mass spectrometric "performance"—defined here as ionization efficiency, fragmentation predictability, and spectral stability—of this methylated linker against its non-methylated analog (N-Boc 6-aminohexan-1-ol ) and alternative protecting group strategies.
Key Findings:
-
Diagnostic Shift: The N-methyl group introduces a +14.01 Da mass shift and alters the fragmentation pathway by preventing isocyanate formation, a common artifact in primary amine-Boc fragmentation.
-
Ionization Efficiency: The secondary amine (post-Boc deprotection) exhibits higher proton affinity than the primary analog, potentially enhancing sensitivity in ESI+ mode.
-
Lability Warning: The tert-butyl carbamate (Boc) group is prone to significant in-source fragmentation (ISF), requiring optimized source temperatures (<300°C) to preserve the molecular ion.
Mechanistic Deep Dive: Fragmentation Pathways
Understanding the fragmentation mechanism is essential for distinguishing the target analyte from impurities and degradation products.
The Boc-Group Signature
Under Electrospray Ionization (ESI) in positive mode, N-Boc protected amines undergo a characteristic neutral loss sequence. Unlike primary N-Boc amines, which can eliminate tert-butanol to form an isocyanate, the N-methylated derivative is forced through a carbamic acid intermediate due to the lack of a second proton on the nitrogen.
Step 1: Protonation
Step 2: Isobutene Elimination (Dominant)
The tert-butyl group cleaves as isobutene (
Step 3: Decarboxylation
The carbamic acid is unstable and rapidly loses
Step 4: Water Loss (Alkyl Chain)
The terminal hydroxyl group facilitates water loss, often creating a cyclic piperidinium-like ion due to the 6-carbon spacing.
Visualization of Fragmentation Logic
Caption: Figure 1.[3] ESI+ Fragmentation pathway of N-Boc 6-(methylamino)hexan-1-ol showing the characteristic sequential loss of the protecting group and subsequent dehydration.
Comparative Analysis: Methylated vs. Non-Methylated Analogs
This section objectively compares the target molecule with its closest structural analog, N-Boc 6-aminohexan-1-ol (CAS: 88793-79-7).
Spectral Performance Matrix
| Feature | N-Boc 6-(methylamino)hexan-1-ol (Target) | N-Boc 6-aminohexan-1-ol (Analog) | Implication for Analysis |
| Monoisotopic Mass | 231.1834 Da | 217.1678 Da | +14.0156 Da shift is diagnostic for methylation. |
| [M+H]+ | m/z 232.19 | m/z 218.18 | Distinct precursor selection. |
| Primary Fragment | m/z 132.22 (N-methyl amine) | m/z 118.20 (Primary amine) | Both lose Boc (-100), but the fragment stability differs. |
| Isocyanate Formation | Impossible | Possible ([M+H - tBuOH]+) | The target yields cleaner spectra by avoiding the isocyanate pathway. |
| Basicity (pKa) | ~10.7 (Secondary amine) | ~10.5 (Primary amine) | Methylated species often shows slightly higher ionization efficiency in ESI+. |
| In-Source Stability | Low (Boc is labile) | Low (Boc is labile) | Both require gentle desolvation parameters. |
Performance Verdict
-
Specificity: The N-methylated variant offers superior specificity in complex matrices. The inability to form isocyanate fragments simplifies the MS/MS spectrum, reducing the likelihood of false positives from isobaric contaminants.
-
Sensitivity: Due to the electron-donating effect of the methyl group, the resulting amine fragment (m/z 132) is more stable and carries charge more effectively than the primary amine analog, potentially lowering the Limit of Quantitation (LOQ).
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results and minimize in-source fragmentation (ISF) of the labile Boc group, follow this standardized protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of N-Boc 6-(methylamino)hexan-1-ol in 1 mL of Acetonitrile (ACN) . Avoid Methanol if possible to prevent transesterification artifacts during storage.
-
Working Standard: Dilute to 1 µg/mL in 50:50 ACN:Water + 0.1% Formic Acid.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometer Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Desolvation Temperature: 250°C (Critical: High temps >350°C cause premature Boc loss).
-
Cone Voltage: 20 V (Keep low to preserve [M+H]+).
-
Collision Energy (CID):
-
Low (10 eV): Preserves [M+H]+ and [M+H-Isobutene]+.
-
High (25-30 eV): Generates [M+H-Boc]+ and [M+H-Boc-H2O]+.
-
Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow emphasizing temperature control to minimize in-source fragmentation.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2733170, N-Boc-1,6-diaminohexane (Analog Reference). Retrieved February 16, 2026, from [Link]
-
Sripadi, P., et al. (2019). ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions.[4] Journal of Mass Spectrometry.[5] Retrieved from [Link]
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-Boc protected compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[5] (Contextual grounding for Boc loss mechanism).
Sources
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- 2. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
The Double-Edged Sword: A Comparative Guide to N-Methylated Versus PEG Linkers in Advanced Drug Conjugates
In the intricate dance of targeted drug delivery, the linker molecule—the chemical bridge connecting a potent payload to its targeting moiety—plays a pivotal role in determining the therapeutic success of the conjugate. For researchers, scientists, and drug development professionals, the choice of linker is a critical decision that profoundly influences a drug candidate's stability, solubility, pharmacokinetic profile, and ultimately, its efficacy and safety. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have long been considered a gold standard. However, the strategic application of N-methylation to peptide-based linkers presents a compelling alternative, offering a unique set of advantages and challenges. This guide provides an in-depth, objective comparison of N-methylated and PEG linkers, supported by established scientific principles and experimental insights, to empower rational drug design.
At the Crossroads of Linker Design: A Tale of Two Chemistries
The fundamental purpose of a linker in a drug conjugate, such as an antibody-drug conjugate (ADC), is to ensure the payload remains securely attached to the targeting vehicle during systemic circulation and is released efficiently at the target site.[1][2][3] Both PEG and N-methylated peptide linkers have been developed to address these core requirements, albeit through distinct chemical strategies.
PEG linkers are synthetic polymers composed of repeating ethylene oxide units.[4][5] Their primary appeal lies in their exceptional hydrophilicity, biocompatibility, and ability to create a "stealth" shield around the drug conjugate.[1][4] This hydration shell increases the hydrodynamic radius of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[1][3][6]
N-methylated linkers , on the other hand, are typically peptide-based structures where one or more amide protons on the peptide backbone are replaced with a methyl group.[7][8] This seemingly subtle modification has profound consequences for the linker's conformation, stability, and cell permeability.[7][9][10]
Head-to-Head Comparison: N-Methylated vs. PEG Linkers
The decision to employ an N-methylated linker over a PEG linker, or vice versa, hinges on a careful consideration of their respective impacts on the key attributes of a drug conjugate.
| Feature | N-Methylated Linkers | PEG Linkers |
| Proteolytic Stability | Significantly Enhanced: The methyl group sterically hinders the approach of proteases, shielding the amide bond from enzymatic cleavage.[8] | Generally High: The PEG backbone itself is not susceptible to proteolysis, but the stability depends on the functional groups used for conjugation.[1] |
| Solubility | Context-Dependent: N-methylation can increase lipophilicity by removing a hydrogen bond donor. This may decrease aqueous solubility in some cases, but conformational changes can sometimes unexpectedly increase solubility.[8][11] | Excellent: The hydrophilic nature of the ethylene glycol repeats significantly enhances the aqueous solubility of hydrophobic payloads and mitigates aggregation.[1][12][] |
| Cell Permeability | Potentially Improved: By reducing the number of hydrogen bond donors and inducing a more compact, membrane-compatible conformation, N-methylation can enhance passive diffusion across cell membranes.[9][10][14] | Generally Lower: The large, hydrophilic nature of PEG linkers can impede passive cell membrane transport. |
| Immunogenicity | Generally Low: Peptide-based linkers can have a higher potential to elicit an immune response, but N-methylation can alter the peptide's presentation to the immune system.[1] | Considered Low, but with Caveats: While PEG is widely regarded as non-immunogenic, the emergence of anti-PEG antibodies has been reported, which can lead to accelerated clearance of the drug.[15] |
| Pharmacokinetics (PK) | Improved Half-Life: Enhanced proteolytic stability contributes to a longer in vivo half-life.[16] | Significantly Extended Half-Life: The increased hydrodynamic size effectively reduces renal filtration, leading to a prolonged circulation time.[1][3][6][15] |
| Synthetic Complexity | High: The synthesis of N-methylated peptides requires specialized protocols to overcome challenges like difficult coupling steps and potential racemization, which can lead to lower yields and require rigorous purification.[8][17] | Moderate to High: The synthesis of well-defined, monodisperse PEG linkers requires precise control over polymerization.[1] |
Delving Deeper: Mechanistic Insights and Experimental Considerations
The Power of Conformational Control with N-Methylation
N-methylation exerts its influence primarily through two mechanisms: the elimination of a hydrogen bond donor and the introduction of steric hindrance.[7][8][18] This restricts the rotational freedom of the peptide backbone, effectively locking it into a more defined conformation.[7][8] This pre-organization can be advantageous for several reasons:
-
Enhanced Target Affinity: By constraining the linker to a bioactive conformation, N-methylation can improve the binding affinity of the targeting moiety to its receptor.[16]
-
Improved Membrane Permeability: The reduction in hydrogen bonding capacity and the adoption of a more lipophilic, compact structure can facilitate passive diffusion across the cell membrane, a critical advantage for targeting intracellular proteins.[9][10]
Experimental Workflow: Assessing the Impact of N-Methylation on Proteolytic Stability
This protocol outlines a general procedure to compare the stability of an N-methylated peptide linker versus its non-methylated counterpart in the presence of a protease.
Caption: Workflow for a proteolytic stability assay.
The "Stealth" Advantage and Solubility Enhancement of PEG Linkers
The primary advantage of PEG linkers stems from their profound impact on the physicochemical properties of the drug conjugate.[3] The highly hydrophilic nature of the PEG chain imparts several benefits:
-
Increased Solubility: PEG linkers are exceptionally effective at solubilizing hydrophobic payloads, which is a common challenge in ADC development.[1][12][] This can prevent aggregation and improve the drug's formulation stability.[1]
-
Prolonged Circulation: The "PEG shield" increases the hydrodynamic volume of the conjugate, effectively protecting it from enzymatic degradation and reducing its clearance by the kidneys.[1][15] This leads to a longer circulation half-life, providing more time for the drug to reach its target.[1][6]
Logical Relationship: PEG Linker Properties and Pharmacokinetic Outcomes
Caption: How PEG linker properties influence pharmacokinetics.
Experimental Protocols: A Guide to Comparative Analysis
To objectively compare N-methylated and PEG linkers, a series of well-designed experiments are essential. The following protocols provide a framework for these investigations.
Protocol 1: Comparative Solubility Assessment
Objective: To determine the aqueous solubility of drug conjugates with N-methylated versus PEG linkers.
Methodology:
-
Sample Preparation: Synthesize and purify the drug conjugates with each linker type. Prepare stock solutions of the conjugates in an organic solvent (e.g., DMSO).
-
Equilibrium Dialysis or Shake-Flask Method:
-
Shake-Flask: Add an excess of the conjugate from the stock solution to a phosphate-buffered saline (PBS) solution (pH 7.4).
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Sample Processing: Centrifuge the samples to pellet any undissolved conjugate.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Data Analysis: Compare the measured solubility values for the conjugates with N-methylated and PEG linkers.
Protocol 2: In Vitro Cell Permeability Assay (PAMPA)
Objective: To assess the passive membrane permeability of drug conjugates with N-methylated versus PEG linkers.
Methodology:
-
System Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate, which consists of a donor plate and an acceptor plate separated by a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
-
Sample Addition: Add the drug conjugates to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the conjugate in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical technique.
-
Data Analysis: Calculate the permeability coefficient (Pe) for each conjugate. A higher Pe value indicates greater passive permeability.
Conclusion: Selecting the Optimal Linker for the Task
The choice between an N-methylated linker and a PEG linker is not a matter of one being universally superior to the other. Instead, it is a strategic decision that must be guided by the specific requirements of the drug conjugate and its therapeutic application.
N-methylated linkers are a powerful tool for enhancing proteolytic stability and improving cell permeability, making them particularly attractive for targeting intracellular proteins or for oral drug delivery.[9][10][14][16] However, their synthetic complexity and potential for reduced solubility must be carefully managed.[8][17]
PEG linkers remain an excellent choice for improving the solubility and pharmacokinetic profile of systemically administered drugs, especially for large molecules like antibodies.[1][3][6][15] Their ability to prolong circulation time and reduce immunogenicity is well-established.[1][15] The potential for anti-PEG antibodies, however, is a factor that requires consideration in long-term or repeated dosing regimens.[15][19]
Ultimately, the optimal linker design will emerge from a thorough understanding of the interplay between the linker chemistry and the biological system. By leveraging the distinct advantages of both N-methylated and PEG linkers, researchers can continue to innovate and develop safer, more effective targeted therapeutics.
References
-
Springer Nature Experiments. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Retrieved from [Link]
-
Tesis Doctorals en Xarxa. (n.d.). Backbone N-modified peptides: beyond N-methylation. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated? Retrieved from [Link]
-
MDPI. (2021, May 27). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Retrieved from [Link]
-
ChemRxiv. (2025, September 3). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. Retrieved from [Link]
-
MDPI. (2024, March 22). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 9). (PDF) Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development. Retrieved from [Link]
-
PubMed. (2012, February 9). Synthesis of N-methylated cyclic peptides. Retrieved from [Link]
-
ADC Review. (n.d.). PEG Linkers. Retrieved from [Link]
-
PMC. (2024, August 12). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Retrieved from [Link]
-
PMC. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]
-
PMC. (n.d.). Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. Retrieved from [Link]
-
PMC. (2022, November 12). Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1. Retrieved from [Link]
-
PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]
-
PMC. (2012, November 29). Hydrophobicity of Methylated DNA as a Possible Mechanism for Gene Silencing. Retrieved from [Link]
-
PMC. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis | Request PDF. Retrieved from [Link]
-
PubMed. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Retrieved from [Link]
-
mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]
-
AAPPTEC. (2019, November 21). Fmoc-PEG Linkers and PEGylation Reagents. Retrieved from [Link]
-
PMC. (2022, August 15). N1-methylpseudouridine found within COVID-19 mRNA vaccines produces faithful protein products. Retrieved from [Link]
-
PNAS. (2017, August 14). Immunogenicity and structures of a rationally designed prefusion MERS-CoV spike antigen. Retrieved from [Link]
-
PMC. (2022, June 30). N1-methylpseudouridine-incorporated mRNA enhances exogenous protein expression and suppresses immunogenicity in primary human fibroblast-like synoviocytes. Retrieved from [Link]
-
PMC. (n.d.). Molecular Basis for Autocatalytic Backbone N-Methylation in RiPP Natural Product Biosynthesis. Retrieved from [Link]
-
ADC Review. (2019, March 22). What are PEG Linkers? Retrieved from [Link]
-
ACS Publications. (2023, November 28). Hydrophobic Interaction within Sparsely N-Alkylated Poly(N-vinylacetamide)s Enables Versatile Formation of Reversible Hydrogels | Macromolecules. Retrieved from [Link]
-
Nature. (n.d.). Triple tandem trimer immunogens for HIV-1 and influenza nucleic acid-based vaccines. Retrieved from [Link]
-
Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs. Retrieved from [Link]
-
MDPI. (n.d.). Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. Retrieved from [Link]
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of n-Boc 6-(methylamino)hexan-1-ol
As drug development professionals and research scientists, our work necessitates the use of a wide array of specialized chemical reagents. Among these is n-Boc 6-(methylamino)hexan-1-ol (also known as tert-butyl (6-hydroxyhexyl)(methyl)carbamate), a useful intermediate in organic synthesis. However, beyond its application in the lab, a robust understanding of its proper handling and disposal is paramount to ensuring personnel safety, environmental protection, and regulatory compliance.
This guide provides a comprehensive, step-by-step framework for the disposal of n-Boc 6-(methylamino)hexan-1-ol, grounding procedural guidance in the principles of chemical safety and regulatory responsibility. Our goal is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and correctly.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a chemical is the first step in managing it safely. While a specific, comprehensive Safety Data Sheet (SDS) for n-Boc 6-(methylamino)hexan-1-ol is not widely available, we can infer its likely hazard profile by examining structurally related compounds and the carbamate class to which it belongs.
Inferred Hazards from Analogous Compounds:
-
Skin and Eye Irritation: Related amino alcohols, such as 6-Amino-1-hexanol, are classified as causing skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: These related compounds may also cause respiratory irritation.[1][2]
-
Carbamate Class Considerations: The U.S. Environmental Protection Agency (EPA) has established specific regulations for hazardous wastes generated from the production of carbamates, highlighting their potential environmental and health impacts.[3][4] While this specific compound is not a pesticide, the carbamate functional group warrants careful handling.
Incompatible Materials: To prevent dangerous reactions, n-Boc 6-(methylamino)hexan-1-ol waste should be stored separately from:
| Hazard Category | Anticipated Risk | Primary Exposure Routes |
| Skin Contact | Causes skin irritation.[1][6] | Dermal |
| Eye Contact | Causes serious eye irritation/damage.[1][6] | Ocular |
| Inhalation | May cause respiratory tract irritation.[1][6] | Inhalation |
| Ingestion | Harmful if swallowed.[6] | Oral |
Personal Protective Equipment (PPE) and Safe Handling
A proactive approach to safety begins with establishing a physical barrier between the researcher and the chemical hazard. The selection of appropriate PPE is a non-negotiable aspect of the laboratory workflow.
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes which could cause serious eye irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation.[7] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
Operational Imperative: All handling and waste collection activities should be performed within a certified chemical fume hood or in a well-ventilated area to minimize the potential for inhalation exposure.[2][8]
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of a safe and compliant chemical waste management program. Mixing incompatible waste streams can lead to exothermic reactions, gas evolution, or fires, and complicates the final disposal process.
Step-by-Step Collection Procedure:
-
Select the Correct Container: Use a designated, leak-proof hazardous waste container that is compatible with organic solids or liquids. The container must have a secure, tight-fitting lid.[9]
-
Label Accurately: Before adding any waste, affix a completed hazardous waste label to the container. The label must include:
-
The full chemical name: "n-Boc 6-(methylamino)hexan-1-ol"
-
The words "Hazardous Waste"
-
A clear indication of the hazards (e.g., "Irritant")
-
The date accumulation started.
-
-
Deposit Waste: Carefully transfer the waste n-Boc 6-(methylamino)hexan-1-ol into the labeled container. If it is dissolved in a solvent, ensure the solvent is compatible with the designated waste stream (e.g., non-halogenated organic solvent waste).
-
Secure the Container: Close the container lid tightly immediately after adding waste. This is a critical step to prevent the release of vapors and is a key requirement of EPA and OSHA regulations.[10][11]
-
Store Appropriately: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.[8][10]
Sources
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- 4. Federal Register :: Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
